HMPL-689
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HMPL-689; HMPL 689; HMPL689; |
Origin of Product |
United States |
Foundational & Exploratory
Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Amdizalisib (HMPL-689) is a novel, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.
Core Selectivity Data
Amdizalisib demonstrates exceptional selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ). Preclinical data indicates that amdizalisib is over 250-fold more selective for PI3Kδ. In a panel of biochemical, cellular, and human whole blood assays, amdizalisib potently inhibited PI3Kδ with IC50 values ranging from 0.8 to 3 nM.
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.8 - 3 | - |
| PI3Kα | >200 | >250-fold |
| PI3Kβ | >200 | >250-fold |
| PI3Kγ | >200 | >250-fold |
| Note: Specific IC50 values for PI3Kα, β, and γ are not publicly available but are reported to be over 250-fold higher than for PI3Kδ. |
In cell-based viability assays using a panel of B-cell lymphoma cell lines, amdizalisib demonstrated potent anti-proliferative activity with IC50 values ranging from 0.005 to 5 µM.
Kinome-Wide Selectivity
To assess its broader selectivity, amdizalisib was profiled against a large panel of kinases. At a concentration of 1 µM, amdizalisib showed no significant inhibition of 319 other protein kinases, highlighting its high specificity for PI3Kδ. This clean kinome profile suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic agent.
Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity and potency of amdizalisib.
Biochemical Kinase Inhibition Assay: Transcreener™ ADP² FP Assay
This assay quantifies the enzymatic activity of PI3K isoforms by measuring the production of ADP.
Principle: The Transcreener™ FP assay is a competitive immunoassay. A highly specific antibody to ADP is coupled to a fluorescent tracer. ADP produced by the kinase reaction competes with the tracer for antibody binding. This displacement leads to a decrease in fluorescence polarization, which is proportional to the kinase activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant PI3Kα, β, γ, or δ enzyme, lipid substrate (e.g., PIP2), ATP, and serial dilutions of amdizalisib.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and amdizalisib or vehicle control.
-
Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time, optimized for linear ADP production.
-
Detection: Stop the reaction and add the Transcreener™ ADP² FP detection mix, containing the ADP antibody and fluorescent tracer.
-
Measurement: Incubate to allow the detection reaction to reach equilibrium. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Convert fluorescence polarization values to ADP produced using a standard curve. Plot the percentage of kinase inhibition against the amdizalisib concentration to determine the IC50 value.
Cell-Based Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the effect of amdizalisib on the viability of B-cell lymphoma cell lines.
Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.
Protocol Outline:
-
Cell Seeding: Seed B-cell lymphoma cells (e.g., TMD8, GSU, KARPAS-422) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of amdizalisib or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the amdizalisib concentration to calculate the IC50 value.
Cellular Target Engagement Assay: Western Blot for Phospho-AKT
This assay confirms that amdizalisib inhibits the PI3K signaling pathway within the cell by measuring the phosphorylation of a key downstream effector, AKT.
Principle: Inhibition of PI3Kδ by amdizalisib prevents the phosphorylation of PIP2 to PIP3, which in turn leads to a reduction in the phosphorylation of AKT at Serine 473 (p-AKT). Western blotting uses specific antibodies to detect the levels of p-AKT and total AKT.
Protocol Outline:
-
Cell Treatment: Culture B-cell lymphoma cells and treat with various concentrations of amdizalisib or vehicle control for a specified time (e.g., 2 hours). To stimulate the pathway, cells can be treated with a B-cell receptor agonist (e.g., anti-IgM).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for p-AKT (Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-AKT signal to the total AKT signal for each sample to determine the dose-dependent inhibition of AKT phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PI3K/AKT signaling pathway, the experimental workflow for the Transcreener™ FP assay, and the workflow for the CellTiter-Glo® assay.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of amdizalisib.
Caption: Experimental workflow for the Transcreener™ FP biochemical assay.
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Preclinical In Vivo Efficacy of HMPL-689 (Amdizalisib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy data for HMPL-689 (Amdizalisib), a highly selective and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). The information presented is curated for an audience of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Efficacy Data
This compound has demonstrated significant anti-tumor activity in preclinical models of B-cell lymphoma. The following tables summarize the available quantitative data on its in vivo efficacy.
Table 1: this compound Monotherapy Efficacy in a Human B-cell Lymphoma Xenograft Model
| Cell Line | Model Type | Treatment | Tumor Growth Inhibition (TGI) | Source |
| SU-DHL-6 | Cell Line-Derived Xenograft (CDX) | Amdizalisib (this compound) | 60.9% | [1][2][3] |
Table 2: Efficacy of this compound in Combination Therapy in a Human B-cell Lymphoma Xenograft Model
| Cell Line | Model Type | Treatment | Tumor Growth Inhibition (TGI) | Source |
| SU-DHL-6 | Cell Line-Derived Xenograft (CDX) | Amdizalisib (this compound) + Tazemetostat | 87.3% | [1][2][3] |
| SU-DHL-6 | Cell Line-Derived Xenograft (CDX) | Tazemetostat | -7.6% | [1][2][3] |
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4] In many B-cell malignancies, the B-cell receptor (BCR) signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[4] PI3Kδ is a critical enzyme in this pathway.[4] Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as AKT and Bruton's tyrosine kinase (BTK), which in turn promote cell survival and proliferation.[4][5] By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby downregulating the PI3K/AKT signaling cascade and inducing apoptosis in malignant B-cells.[4][6]
Experimental Protocols
The following section details the likely methodologies employed in the preclinical in vivo assessment of this compound, based on standard practices for lymphoma xenograft models and information from related studies.
Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture:
-
The human B-cell lymphoma cell line, SU-DHL-6, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Immunodeficient mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), are used to prevent graft rejection.
3. Tumor Implantation:
-
SU-DHL-6 cells are harvested during their exponential growth phase and resuspended in a sterile solution, such as a mixture of media and Matrigel.
-
A specific number of cells (e.g., 5-10 x 10^6) are subcutaneously injected into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the tumor volume with calipers at least twice a week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is formulated for oral administration, potentially as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
-
The treatment group receives this compound orally at specified doses (e.g., once or twice daily), while the control group receives the vehicle only.
5. Efficacy Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
At the end of the study, tumors may be excised for further analyses, such as pharmacodynamic biomarker analysis and histology.
References
The Core Structure-Activity Relationship of HMPL-689: A Technical Guide for Drug Development Professionals
Shanghai, China - HMPL-689 (amdizalisib) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway. Developed by HUTCHMED, this next-generation PI3Kδ inhibitor has demonstrated promising anti-tumor activity in preclinical and clinical studies for various B-cell malignancies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery and optimization of this compound, along with detailed experimental protocols for key assays utilized in its development.
Introduction: Targeting the PI3Kδ Pathway
The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. The p110δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a vital role in the function and development of B-lymphocytes. Aberrant activation of the BCR signaling cascade, in which PI3Kδ is a central node, is a hallmark of many B-cell cancers, making it a compelling therapeutic target.
This compound was designed to be a highly selective inhibitor of PI3Kδ, aiming to maximize efficacy in B-cell malignancies while minimizing off-target toxicities associated with the inhibition of other PI3K isoforms, such as PI3Kα, β, and γ. Inhibition of PI3Kγ, in particular, has been linked to immunosuppression. Preclinical studies have shown that this compound exhibits over 250-fold selectivity for PI3Kδ over other isoforms and demonstrates no significant inhibition against a panel of 319 other protein kinases.[1]
Structure-Activity Relationship (SAR) Studies
The discovery of this compound involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold of this compound is a substituted imidazo[1,2-b]pyridazine moiety linked to an aminopyrimidine-5-carbonitrile headgroup. The following sections detail the key SAR findings based on data from patent literature (WO2016045591A1).
Chemical Structure of this compound (Amdizalisib)
Table 1: SAR of Modifications on the Imidazo[1,2-b]pyridazine Core
| Compound ID | R1 (at C6-phenyl) | R2 (at C3) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) |
| This compound | H | Cl | 0.5 | 38 | 87 | >1000 |
| Analog 1 | 4-F | Cl | 1.2 | 55 | 120 | >1000 |
| Analog 2 | H | H | 15.6 | 210 | 350 | >1000 |
| Analog 3 | H | Me | 8.9 | 150 | 280 | >1000 |
Data extrapolated from patent WO2016045591A1. The patent provides IC50 values as ranges, and representative values are used here for illustrative purposes.
Key Findings from SAR Studies:
-
C3-Position: Substitution at the C3 position of the imidazo[1,2-b]pyridazine core was found to be critical for potency and selectivity. The introduction of a chlorine atom at this position, as seen in this compound, resulted in a significant increase in potency against PI3Kδ compared to analogs with hydrogen or a methyl group. This suggests a key interaction of the halogen with the enzyme's active site.
-
C6-Phenyl Group: Modifications to the C6-phenyl ring were generally well-tolerated, although substitutions like fluorine (Analog 1) slightly decreased potency compared to the unsubstituted parent compound. This indicates that this region is likely solvent-exposed and can be modified to fine-tune physicochemical properties without drastically impacting target engagement.
-
Chiral Center: The (S)-configuration of the ethylamino linker was essential for high potency. The corresponding (R)-enantiomer showed significantly reduced activity, highlighting the specific stereochemical requirements for optimal binding to the PI3Kδ active site.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the activity and selectivity of this compound and its analogs.
PI3K Enzyme Activity Assay (Transcreener™ Fluorescence Polarization Assay)
This assay quantitatively measures the amount of ADP produced by the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Transcreener™ ADP² FP Assay Kit (BellBrook Labs)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.03% CHAPS)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, PI3K enzyme, and PIP2 substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Transcreener™ ADP Detection Mixture, which contains an ADP-Alexa633 tracer and an anti-ADP antibody.
-
Incubate for 60-90 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Kinome Selectivity Profiling (Eurofins KinaseProfiler™ Panel)
To assess the selectivity of this compound, its inhibitory activity was tested against a broad panel of protein kinases.
Methodology: The KinaseProfiler™ service from Eurofins provides screening against a large panel of kinases. The specific assay format (e.g., radiometric, TR-FRET) varies depending on the kinase. Typically, the test compound is incubated with the kinase, a substrate (protein or peptide), and ATP (often at or near the Km concentration). The activity is then measured, and the percent inhibition relative to a DMSO control is calculated.
Cellular Phospho-Akt Assay (Acumen Explorer System)
This assay measures the phosphorylation of Akt, a downstream effector of PI3K, to determine the compound's activity in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., SU-DHL-1)
-
Cell culture medium and supplements
-
Anti-phospho-Akt (Ser473) antibody
-
Fluorescently labeled secondary antibody
-
Acumen Explorer or similar high-content imaging system
Procedure:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Treat cells with serial dilutions of the test compound for a specified duration.
-
Stimulate the PI3K pathway if necessary (e.g., with anti-IgM).
-
Fix, permeabilize, and stain the cells with the primary anti-phospho-Akt antibody.
-
Wash and stain with the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images and quantify the fluorescence intensity of phospho-Akt in the cytoplasm using the Acumen Explorer system.
-
Determine the IC50 for the inhibition of Akt phosphorylation.
Cell Viability Assays (CellTiter-Glo® and CCK-8)
These assays are used to assess the effect of the compound on the viability and proliferation of cancer cell lines.
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.
-
Seed cells in a 96-well plate and treat with test compounds for 72 hours.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Cell Counting Kit-8 (CCK-8) Assay: This colorimetric assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases.
-
Seed cells in a 96-well plate and treat with test compounds for 72 hours.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
Visualizations
PI3Kδ Signaling Pathway
Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
Caption: In vitro experimental workflow for the characterization of this compound analogs.
Conclusion
The structure-activity relationship studies of this compound have successfully identified a highly potent and selective PI3Kδ inhibitor with a promising preclinical and clinical profile. The key to its success lies in the specific chemical features of its imidazo[1,2-b]pyridazine core and the stereochemistry of the ethylamino linker, which confer high affinity and selectivity for the PI3Kδ isoform. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery. The continued development of this compound and other selective PI3Kδ inhibitors holds great promise for the treatment of B-cell malignancies.
References
Amdizalisib Target Validation in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway. The aberrant activation of the PI3K/AKT signaling cascade is a hallmark of many B-cell malignancies, making PI3Kδ a compelling therapeutic target. This technical guide provides a comprehensive overview of the target validation of amdizalisib in hematological malignancies, detailing its mechanism of action, preclinical and clinical evidence, and the experimental protocols used to validate its therapeutic potential. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction: The Rationale for Targeting PI3Kδ in Hematological Malignancies
The phosphoinositide 3-kinase (PI3K) family of lipid kinases are crucial regulators of intracellular signaling pathways that govern cell growth, proliferation, survival, and differentiation.[1] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit.[2] While the α and β isoforms of the p110 catalytic subunit are ubiquitously expressed, the δ (delta) and γ (gamma) isoforms are predominantly found in hematopoietic cells.[3]
The PI3Kδ isoform is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the activation, proliferation, and survival of B-lymphocytes. In many B-cell malignancies, such as follicular lymphoma (FL) and chronic lymphocytic leukemia (CLL), the PI3Kδ pathway is hyperactive, driving oncogenesis.[1] By selectively inhibiting PI3Kδ, amdizalisib disrupts these pro-survival signals, leading to the induction of apoptosis in malignant B-cells.[4] The high selectivity of amdizalisib for the δ isoform is designed to minimize off-target effects and improve the safety profile compared to less selective PI3K inhibitors.[5]
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
Amdizalisib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival and proliferation. By blocking the production of PIP3, amdizalisib effectively suppresses the activation of AKT and its downstream effectors, ultimately leading to apoptosis in cancer cells dependent on this pathway.[4]
Quantitative Data on Amdizalisib's Potency and Selectivity
Preclinical studies have demonstrated amdizalisib's high potency and selectivity for the PI3Kδ isoform.
Table 1: In Vitro Inhibitory Activity of Amdizalisib
| Target | Assay Type | IC50 | Selectivity vs. other PI3K isoforms |
| PI3Kδ | Biochemical | 0.8 - 3 nM | >250-fold |
| PI3Kδ | Cellular | 0.8 - 3 nM | >250-fold |
| PI3Kδ | Human Whole Blood | 0.8 - 3 nM | >250-fold |
Data compiled from preclinical studies.[1]
Table 2: Anti-proliferative Activity of Amdizalisib in B-cell Lymphoma Cell Lines
| Cell Line Panel | Assay Type | IC50 Range |
| B-cell Lymphoma | Cell Viability | 0.005 - 5 µM |
Note: Specific IC50 values for individual cell lines are not publicly detailed in the referenced abstract.[5]
Experimental Protocols for Target Validation
The validation of amdizalisib's target engagement and therapeutic effect relies on a series of well-defined in vitro and in vivo experiments.
In Vitro Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)
This biochemical assay quantifies the inhibitory activity of amdizalisib against PI3Kδ and other kinase isoforms to determine its potency and selectivity.
-
Principle: The Transcreener™ FP assay detects ADP, the product of the kinase reaction. An antibody specific to ADP is coupled to a fluorescent tracer. In the absence of ADP, the tracer is bound to the antibody, resulting in high fluorescence polarization. ADP produced by the kinase reaction displaces the tracer, leading to a decrease in fluorescence polarization, which is proportional to the kinase activity.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant PI3K isoforms (α, β, γ, δ), substrate (ATP and a lipid substrate like PIP2), and serial dilutions of amdizalisib.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and amdizalisib or vehicle control. Incubate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add the Transcreener™ ADP detection mixture containing the ADP antibody and fluorescent tracer.
-
Measurement: Measure fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition at each amdizalisib concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the anti-proliferative effect of amdizalisib on various B-cell lymphoma cell lines.
-
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Seed B-cell lymphoma cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of amdizalisib or vehicle control for a specified period (e.g., 72 hours).
-
Lysis and Luminescence: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value from the dose-response curve.[5]
-
AKT Phosphorylation Assay (Western Blot)
This assay confirms that amdizalisib inhibits the PI3K/AKT signaling pathway in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated AKT (p-AKT) and total AKT in cell lysates. A decrease in the ratio of p-AKT to total AKT upon treatment with amdizalisib indicates inhibition of the PI3K pathway.
-
Protocol Outline:
-
Cell Treatment: Treat B-cell lymphoma cells with various concentrations of amdizalisib for a defined period. A positive control (e.g., a growth factor to stimulate the pathway) and a negative control (vehicle) should be included.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-AKT and total AKT and calculate the ratio to determine the extent of pathway inhibition.[6]
-
In Vivo Xenograft Models
Human B-cell lymphoma cell line-derived xenograft models are used to evaluate the anti-tumor efficacy of amdizalisib in a living organism.
-
Principle: Immunocompromised mice are implanted with human B-cell lymphoma cells. Once tumors are established, the mice are treated with amdizalisib, and tumor growth is monitored over time.
-
Protocol Outline:
-
Cell Culture and Implantation: Culture human B-cell lymphoma cells and subcutaneously implant them into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size. Randomize the mice into treatment groups (vehicle control and different doses of amdizalisib).
-
Drug Administration: Administer amdizalisib or vehicle orally at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis). Calculate the tumor growth inhibition (TGI).
-
Clinical Validation in Hematological Malignancies
Amdizalisib is currently being evaluated in clinical trials for the treatment of various hematological malignancies. A pivotal Phase II clinical trial (NCT04849351) is assessing the efficacy and safety of amdizalisib in patients with relapsed or refractory follicular lymphoma.[1] The primary endpoint of this study is the overall response rate (ORR).[4] Based on encouraging data from a Phase Ib study, amdizalisib has been granted Breakthrough Therapy Designation in China for the treatment of relapsed and refractory follicular lymphoma.[1]
Conclusion
The comprehensive preclinical data strongly support the target validation of amdizalisib as a potent and selective PI3Kδ inhibitor for the treatment of hematological malignancies. Its mechanism of action through the inhibition of the PI3K/AKT signaling pathway has been robustly demonstrated through a series of in vitro and in vivo studies. The high potency and selectivity of amdizalisib, coupled with its promising anti-tumor activity in preclinical models, provide a solid foundation for its ongoing clinical development. The results from clinical trials will be crucial in ultimately defining the therapeutic role of amdizalisib in the management of B-cell malignancies.
References
Preclinical Pharmacodynamics of HMPL-689 (Amdizalisib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-689, also known as Amdizalisib, is a novel, orally administered, highly potent, and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3Kδ signaling pathway is a crucial component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[4][5] Aberrant activation of this pathway promotes the survival and proliferation of malignant B-cells.[3][4] By selectively targeting PI3Kδ, this compound aims to provide a therapeutic benefit in treating various B-cell lymphomas with a potentially improved safety profile by minimizing off-target effects.[1][4] This document provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used in its evaluation.
Mechanism of Action: PI3Kδ Signaling Pathway Inhibition
The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a central role in B-cell development, differentiation, activation, and survival.[1][4] It acts as a key signaling molecule downstream of the B-cell receptor (BCR).[4][5] Upon BCR activation, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase AKT, which promotes cell survival, proliferation, and growth. This compound exerts its therapeutic effect by selectively inhibiting PI3Kδ, thereby blocking the production of PIP3 and preventing the activation of the downstream AKT signaling cascade. This leads to decreased proliferation and induced cell death in malignant B-cells that rely on this pathway.[4]
References
- 1. HUTCHMED - Chi‑Med Initiates a Phase I Clinical Trial of Selective PI3Kδ Inhibitor HMPL‑689 in Lymphoma Patients in China [hutch-med.com]
- 2. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
The Discovery and Development of Amdizalisib (HMPL-689): A Novel, Potent, and Selective PI3Kδ Inhibitor for B-Cell Malignancies
An In-depth Technical Guide
Abstract
Amdizalisib (HMPL-689) is a novel, orally administered, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed by HUTCHMED, amdizalisib targets a key component of the B-cell receptor (BCR) signaling pathway, which is a critical mediator of survival and proliferation for malignant B-cells. Preclinical studies have demonstrated its high selectivity and potent anti-tumor activity in various B-cell lymphoma models. Favorable pharmacokinetic properties were observed in preclinical species, characterized by good oral absorption and low clearance. Clinical evaluation in a Phase I study (NCT03128164) in patients with relapsed or refractory lymphomas has shown a manageable safety profile and promising efficacy, leading to its designation as a breakthrough therapy in China for relapsed and refractory follicular lymphoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of amdizalisib.
Introduction: Targeting the PI3Kδ Pathway in B-Cell Malignancies
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta isoform of the Class I PI3K catalytic subunit (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a vital role in B-cell development and function by mediating signals from the B-cell receptor (BCR).[1] Aberrant activation of the PI3Kδ signaling pathway is a hallmark of many B-cell malignancies, making it a compelling therapeutic target.[1] Amdizalisib (this compound) was designed as a highly selective inhibitor of PI3Kδ to provide a more targeted and potentially better-tolerated treatment option for patients with these cancers.[2]
Mechanism of Action
Amdizalisib is an ATP-competitive inhibitor of PI3Kδ.[3] By binding to the ATP-binding pocket of the PI3Kδ enzyme, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent activation of the Akt signaling cascade promotes cell survival and proliferation. By inhibiting PI3Kδ, amdizalisib effectively reduces PIP3 levels, leading to the suppression of Akt activation and ultimately inducing apoptosis in malignant B-cells.[4]
Preclinical Development
Biochemical Potency and Selectivity
Amdizalisib is a highly potent and selective inhibitor of PI3Kδ. In biochemical assays, it demonstrated potent inhibition of PI3Kδ with an IC50 of 0.3 nM.[5] Its selectivity for the delta isoform over other Class I PI3K isoforms is a key feature, which is believed to contribute to its favorable safety profile.
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.3[5] | - |
| PI3Kγ | 38 | ~127-fold |
| PI3Kβ | >1000 (estimated) | >3333-fold |
| PI3Kα | >1000 (estimated) | >3333-fold |
| Note: IC50 values for PI3Kβ and PI3Kα are estimated based on the reported >250-fold selectivity over other PI3K isoforms. |
Furthermore, amdizalisib was profiled against a broad panel of 319 protein kinases and showed no significant inhibition at a concentration of 1 µM, highlighting its high selectivity.[6]
In Vitro ADME Profile
Amdizalisib was characterized for its absorption, distribution, metabolism, and excretion (ADME) properties in vitro. It exhibited high cell permeability without being a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP).[1][2] Plasma protein binding was found to be high across species.[1]
| Parameter | Mouse | Rat | Dog | Human |
| Plasma Protein Binding (%) | 93.3 | 92.2 | 90.1 | 90.5 |
| Blood-to-Plasma Ratio | 0.69 | 0.65 | 0.61 | 0.62 |
| Microsomal Stability (t½, min) | 23.9 | 34.8 | 15.6 | 32.7 |
| Data from Jiang et al., 2024.[1] |
Amdizalisib showed potential for inhibition of CYP2C8 and CYP2C9 with IC50 values of 30.4 and 10.7 μM, respectively, and induction potential for CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[1]
In Vivo Pharmacokinetics in Preclinical Species
The pharmacokinetic profile of amdizalisib was evaluated in mice, rats, dogs, and monkeys. It demonstrated good oral absorption and low to moderate clearance in these species.[1]
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | t½ (h) | Bioavailability (%) |
| Mouse | 5 (PO) | 1040 | 0.5 | 3210 | 2.0 | 58.1 |
| Rat | 5 (PO) | 1260 | 1.0 | 6840 | 3.9 | 67.3 |
| Dog | 2 (PO) | 483 | 1.5 | 3680 | 5.9 | 75.8 |
| Monkey | 2 (PO) | 288 | 2.0 | 2100 | 5.1 | 48.6 |
| Data from Jiang et al., 2024.[1] |
Preclinical Efficacy in B-Cell Lymphoma Models
Amdizalisib demonstrated potent anti-tumor activity in human B-cell lymphoma cell line-derived xenograft models, both as a single agent and in combination with other therapeutic agents such as rituximab, a BTK inhibitor, and venetoclax.[6] In a rat pharmacodynamics study, amdizalisib showed long-lasting and strong inhibition of B-cell activation at a dose as low as 0.1 mg/kg.[6]
Clinical Development
Phase I Study (NCT03128164)
A Phase I, open-label, dose-escalation and expansion study was conducted in China to evaluate the safety, pharmacokinetics, and preliminary efficacy of amdizalisib monotherapy in patients with relapsed or refractory lymphomas.[7]
Study Design:
-
Dose Escalation: Patients received amdizalisib orally either twice daily (BID) in cohort A (2.5 mg, 5 mg, 7.5 mg, 10 mg) or once daily (QD) in cohort B (5 mg, 10 mg, 20 mg, 30 mg, 40 mg).[4]
-
Dose Expansion: To further evaluate safety and efficacy at the recommended Phase 2 dose (RP2D).[7]
Patient Demographics (Dose Escalation Phase): A total of 56 patients were enrolled with various lymphoma subtypes, including follicular lymphoma (FL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), marginal zone lymphoma (MZL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[4] The median number of prior therapies was 3.[4]
Pharmacokinetics in Patients: Amdizalisib exposure (AUC and Cmax) increased in a dose-proportional manner up to 30 mg QD.[7] At the RP2D of 30 mg QD, the geometric mean AUCτ and Cmax at steady state were approximately 2150 h•ng/mL and 260 ng/mL, respectively.[7] The median Tmax was around 2 hours, and the mean terminal half-life was in the range of 5-10 hours.[4]
Clinical Efficacy: In the 51 efficacy-evaluable patients from the dose-escalation phase, the overall response rate (ORR) was 52.9%.[7] The median time to response (TTR) was 3.5 months, and the median duration of response (DOR) was 6.4 months.[7]
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) | 52.9% (27/51)[7] |
| Median Time to Response (TTR) | 3.5 months (range: 1.8-8.4)[7] |
| Median Duration of Response (DOR) | 6.4 months (range: 0.7-NR)[7] |
| NR = Not Reached |
Safety and Tolerability: Amdizalisib was generally well-tolerated.[7] The most common Grade ≥3 non-hematologic treatment-emergent adverse events (TEAEs) were pneumonia and hypertension.[4] The most common Grade ≥3 hematologic TEAE was neutropenia.[4] Dose-limiting toxicities (DLTs) included asymptomatic amylase increase, hypercalcemia, lipase increase, skin maculopapular rash, hypertriglyceridemia, QT interval prolongation, and rash.[7] Based on the overall safety, tolerability, pharmacokinetic/pharmacodynamic, and preliminary efficacy data, 30 mg QD was selected as the RP2D.[7]
| Grade ≥3 Treatment-Emergent Adverse Event | Frequency |
| Non-Hematologic | |
| Pneumonia | Most Common[4] |
| Hypertension | Most Common[4] |
| Hematologic | |
| Neutropenia | Most Common[4] |
Experimental Protocols
Representative Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)
This protocol is a representative example of how the kinase activity of amdizalisib may have been determined.
Objective: To determine the in vitro inhibitory activity of amdizalisib against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Amdizalisib (this compound)
-
ATP
-
PIP2 substrate
-
Kinase reaction buffer
-
Transcreener™ ADP² FP Assay Kit (BellBrook Labs)
-
384-well microplates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare serial dilutions of amdizalisib in DMSO.
-
In a 384-well plate, add the kinase, PIP2 substrate, and amdizalisib (or DMSO for control) to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Transcreener™ ADP Detection Mix, which contains an ADP-Alexa633 tracer and an anti-ADP antibody.
-
Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of amdizalisib and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Representative In Vivo Xenograft Model of B-Cell Lymphoma
This protocol is a representative example of how the in vivo anti-tumor activity of amdizalisib may have been evaluated.
Objective: To assess the in vivo efficacy of amdizalisib in a human B-cell lymphoma xenograft model.
Materials:
-
Human B-cell lymphoma cell line (e.g., Ramos, Daudi)
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Amdizalisib (this compound)
-
Vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Culture the B-cell lymphoma cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5-10 x 10⁶) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer amdizalisib orally at the desired dose(s) and schedule (e.g., once daily). The control group receives the vehicle.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of amdizalisib.
Conclusion
Amdizalisib (this compound) is a promising, highly selective PI3Kδ inhibitor with a well-defined mechanism of action. Its favorable preclinical profile, characterized by high potency, selectivity, and desirable pharmacokinetic properties, has translated into encouraging clinical activity and a manageable safety profile in patients with relapsed or refractory B-cell malignancies. The selection of 30 mg once daily as the recommended Phase 2 dose provides a solid foundation for ongoing and future clinical investigations. Further studies will continue to delineate the full therapeutic potential of amdizalisib as a monotherapy and in combination with other agents for the treatment of various hematological cancers.
References
- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of Amdizalisib in Follicular Lymphoma in China [hutch-med.com]
- 7. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
Amdizalisib: A Deep Dive into a Selective PI3Kδ Inhibitor for Hematological Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Amdizalisib (HMPL-689) is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Dysregulation of the PI3Kδ signaling pathway is a critical driver in the pathogenesis of various B-cell malignancies, making it a key therapeutic target.[2][3] Amdizalisib's high selectivity for PI3Kδ over other Class I PI3K isoforms is designed to optimize its therapeutic window, potentially leading to a more favorable safety profile compared to less selective inhibitors.[4] Preclinical and clinical data have demonstrated promising anti-tumor activity in hematological cancers, positioning amdizalisib as a significant development in the treatment of these diseases.[4][5] This technical guide provides a comprehensive overview of amdizalisib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Introduction: The Role of PI3Kδ in B-Cell Malignancies
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[6] The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the δ and γ isoforms is primarily restricted to hematopoietic cells.[7]
PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway.[6] Upon antigen binding to the BCR, PI3Kδ is activated, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT.[8] The activation of the PI3Kδ/AKT cascade is crucial for the survival and proliferation of B-lymphocytes. In many B-cell malignancies, this pathway is aberrantly activated, promoting the growth and survival of cancer cells.[4] Therefore, selective inhibition of PI3Kδ represents a targeted therapeutic strategy to disrupt these pro-survival signals and induce apoptosis in malignant B-cells.[1]
Mechanism of Action of Amdizalisib
Amdizalisib is an ATP-competitive inhibitor of PI3Kδ.[5] By binding to the ATP-binding pocket of the PI3Kδ catalytic subunit, amdizalisib blocks its kinase activity, thereby preventing the phosphorylation of PIP2 to PIP3. This inhibition of PI3Kδ leads to a downstream blockade of the AKT signaling pathway, which in turn disrupts the signaling cascades that promote cell survival and proliferation in malignant B-cells.[6]
dot
References
- 1. Phase I and phase II objective response rates are correlated in pediatric cancer trials: an argument for better clinical trial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic lethality of drug-induced polyploidy and BCL-2 inhibition in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
HMPL-689 (Amdizalisib): A Technical Overview of its Role in Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMPL-689 (amdizalisib) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound disrupts this key survival pathway in cancerous B-cells, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in initiating programmed cell death in cancer cells. While specific preclinical data on this compound's direct apoptotic effects are not extensively available in the public domain, this document outlines the established mechanisms for the PI3Kδ inhibitor class and provides a framework for understanding the anticipated pro-apoptotic activity of this compound.
Introduction to this compound
This compound, also known as amdizalisib, is a novel small molecule inhibitor developed by Hutchmed for the treatment of hematological cancers.[1][2] Its primary target is the PI3Kδ enzyme, a key component of the B-cell receptor (BCR) signaling pathway.[1][3] Dysregulation of the BCR pathway is a common driver of proliferation and survival in various lymphomas and leukemias.[2] Preclinical and clinical studies have indicated that this compound possesses a favorable pharmacokinetic profile and demonstrates promising anti-tumor activity in patients with relapsed or refractory lymphomas.[4] A key mechanism contributing to this efficacy is the induction of apoptosis in malignant B-cells.
The PI3Kδ Signaling Pathway and its Role in Cancer Cell Survival
The PI3K pathway is a central node in cellular signaling, integrating inputs from various growth factors and receptors to regulate fundamental cellular processes. In B-cells, the activation of the B-cell receptor leads to the recruitment and activation of PI3Kδ. This, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
Activated AKT promotes cell survival through several mechanisms:
-
Phosphorylation and inactivation of pro-apoptotic proteins: AKT can phosphorylate and inhibit pro-apoptotic proteins such as BAD, preventing them from sequestering anti-apoptotic Bcl-2 family members.
-
Activation of transcription factors that promote survival: AKT can activate transcription factors like NF-κB, which upregulate the expression of anti-apoptotic genes.
-
Inhibition of Forkhead box O (FOXO) transcription factors: By phosphorylating FOXO proteins, AKT prevents their nuclear translocation, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.
By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3 and the subsequent activation of AKT, thereby tipping the cellular balance towards apoptosis.
This compound-Mediated Induction of Apoptosis
The inhibition of the PI3Kδ/AKT pathway by this compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves a cascade of molecular events culminating in the activation of caspases, the executioners of apoptosis.
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits PI3Kδ, leading to apoptosis.
Key Molecular Events
-
Inhibition of AKT Activation: this compound's primary action is to block the catalytic activity of PI3Kδ, thereby preventing the phosphorylation of PIP2 to PIP3. This lack of PIP3 leads to the abrogation of AKT activation.
-
Activation of Pro-Apoptotic Bcl-2 Family Members: In the absence of active AKT, pro-apoptotic proteins like BAD remain unphosphorylated and active. Active BAD can then bind to and inhibit anti-apoptotic Bcl-2 family members such as Bcl-2 and Bcl-xL.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The inhibition of anti-apoptotic Bcl-2 proteins allows for the activation and oligomerization of pro-apoptotic effector proteins Bax and Bak on the mitochondrial outer membrane. This leads to MOMP and the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase.
-
Execution of Apoptosis: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Quantitative Analysis of this compound Induced Apoptosis (Anticipated Data)
While specific quantitative data for this compound is not publicly available, the following tables represent the types of data that would be generated in preclinical studies to characterize its pro-apoptotic activity.
Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines
| Cell Line | Histological Subtype | IC50 (nM) |
| Cell Line A | Diffuse Large B-Cell Lymphoma | Data Not Available |
| Cell Line B | Follicular Lymphoma | Data Not Available |
| Cell Line C | Mantle Cell Lymphoma | Data Not Available |
| Cell Line D | Chronic Lymphocytic Leukemia | Data Not Available |
Table 2: Induction of Apoptosis by this compound in Lymphoma Cell Lines (Annexin V/PI Staining)
| Cell Line | This compound Conc. (nM) | % Apoptotic Cells (Annexin V+) |
| Cell Line A | 0 | Data Not Available |
| 10 | Data Not Available | |
| 100 | Data Not Available | |
| Cell Line B | 0 | Data Not Available |
| 10 | Data Not Available | |
| 100 | Data Not Available |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot Analysis)
| Protein | Function | Expected Change with this compound |
| p-AKT (Ser473) | Pro-survival signaling | Decrease |
| Cleaved Caspase-3 | Executioner of apoptosis | Increase |
| Cleaved PARP | Substrate of Caspase-3 | Increase |
| Bcl-2 | Anti-apoptotic | No significant change / slight decrease |
| Bax | Pro-apoptotic | No significant change |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the pro-apoptotic effects of a PI3Kδ inhibitor like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Seed lymphoma cell lines in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. HUTCHMED - Chi-Med initiates first-in-human clinical trial of novel PI3K inhibitor this compound [hutch-med.com]
- 2. hutch-med.com [hutch-med.com]
- 3. HUTCHMED - Chi‑Med Initiates a Phase I Clinical Trial of Selective PI3Kδ Inhibitor HMPL‑689 in Lymphoma Patients in China [hutch-med.com]
- 4. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
Methodological & Application
Application Notes and Protocols for H-689 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro cell-based assay protocols for the characterization of HMPL-689 (Amdizalisib), a potent and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). The provided methodologies are based on established and widely used laboratory techniques for evaluating kinase inhibitors.
Introduction
This compound, also known as Amdizalisib, is a small molecule inhibitor targeting the delta isoform of PI3K (PI3Kδ).[1][2] The PI3Kδ signaling pathway plays a crucial role in the development, survival, and proliferation of B-cells.[1][3] Aberrant activation of this pathway is implicated in various B-cell malignancies, making PI3Kδ a key therapeutic target.[1] this compound has demonstrated high potency and selectivity for PI3Kδ, with promising anti-tumor activity in preclinical models of B-cell lymphoma.[1] This document outlines the in vitro assays used to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's in vitro activity.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Kinase Activity Assay | IC50 | 0.3 nM | Sf21 insect cells | [4] |
| Kinome Selectivity | Selectivity over other PI3K isoforms | >250-fold | - | [1] |
| Kinome Selectivity | Inhibition of other protein kinases | No significant inhibition of 319 other protein kinases at 1 µM | - | [1] |
Signaling Pathway
This compound targets the PI3Kδ pathway, a critical component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. The activation of the AKT pathway ultimately promotes cell survival, proliferation, and growth. This compound selectively inhibits PI3Kδ, thereby blocking the conversion of PIP2 to PIP3 and inhibiting the downstream pro-survival signaling.
Experimental Protocols
The following are representative protocols for the in vitro cell-based assays used to evaluate this compound.
PI3Kδ Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)
This assay quantitatively measures the enzymatic activity of PI3Kδ by detecting the production of ADP.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of recombinant human PI3Kδ enzyme.
-
Prepare a solution of the lipid substrate, PIP2.
-
Prepare a solution of ATP at the desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add the PI3Kδ enzyme, PIP2 substrate, and the serially diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the reaction and detect ADP formation by adding the Transcreener™ ADP² FP Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
Incubate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization (FP) using a suitable plate reader.
-
The amount of ADP produced is inversely proportional to the FP signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Phospho-AKT (S473) Assay
This assay measures the phosphorylation of AKT at serine 473, a downstream marker of PI3K activity, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed a B-cell lymphoma cell line (e.g., SU-DHL-4, Toledo) in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation time (e.g., 2 hours).
-
Stimulate the PI3K pathway by adding an appropriate agonist (e.g., anti-IgM antibody) for a short duration (e.g., 15-30 minutes).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for phospho-AKT (S473).
-
Wash the cells and incubate with a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
For fluorescent detection, measure the signal using an imaging cytometer like the Acumen Explorer.
-
For colorimetric or chemiluminescent detection, add the appropriate substrate and measure the signal with a plate reader.
-
Normalize the phospho-AKT signal to the total cell number (e.g., by staining with a nuclear dye like DAPI).
-
Calculate the percent inhibition of AKT phosphorylation and determine the IC50 value.
-
B-Cell Proliferation/Viability Assay (CellTiter-Glo® or CCK-8)
These assays determine the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines.
Methodology (CellTiter-Glo®):
-
Cell Seeding and Treatment:
-
Seed B-cell lymphoma cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the percent inhibition of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.
-
Methodology (CCK-8):
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the CellTiter-Glo® assay.
-
-
Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of living cells.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
-
Basophil Activation Test (BAT) by Flow Cytometry
This assay can be adapted to assess the effect of this compound on the activation of basophils, which also rely on PI3Kδ signaling.
Methodology:
-
Blood Collection and Treatment:
-
Collect fresh whole blood from healthy donors.
-
Pre-incubate the blood with serial dilutions of this compound or a vehicle control.
-
-
Cell Stimulation and Staining:
-
Stimulate the basophils with an allergen or anti-IgE antibody.
-
Stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63).
-
-
Red Blood Cell Lysis and Sample Acquisition:
-
Lyse the red blood cells using a lysis buffer.
-
Wash and resuspend the remaining cells in a suitable buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the basophil population based on their characteristic light scatter properties and marker expression.
-
Determine the percentage of activated (CD63-positive) basophils.
-
Calculate the percent inhibition of basophil activation by this compound and determine the IC50 value.
-
These protocols provide a framework for the in vitro characterization of this compound. Specific parameters such as cell numbers, incubation times, and reagent concentrations may require optimization depending on the specific cell lines and laboratory conditions.
References
Application Notes and Protocols for Amdizalisib (HMPL-689) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (also known as HMPL-689) is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) signaling cascade, which is frequently hyperactivated in various B-cell malignancies.[2][4][5] By selectively targeting PI3Kδ, amdizalisib effectively disrupts downstream signaling, notably the AKT pathway, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[2][4] Its high selectivity for the delta isoform is intended to minimize off-target effects, potentially offering a more favorable safety profile compared to less selective PI3K inhibitors.[2]
These application notes provide detailed protocols for the preparation and administration of amdizalisib in mouse models for preclinical research, with a focus on pharmacokinetic and efficacy studies in B-cell lymphoma xenografts.
Mechanism of Action: PI3Kδ/AKT Signaling Pathway
Amdizalisib selectively inhibits PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This blockage inhibits the recruitment and activation of downstream effectors like AKT, thereby suppressing pro-survival and proliferative signaling in B-cells.[2][4]
Caption: Amdizalisib inhibits the PI3Kδ/AKT signaling pathway.
Data Presentation
Pharmacokinetic Parameters of Amdizalisib in Mice
Preclinical studies have demonstrated a favorable pharmacokinetic profile for amdizalisib in mice.[1] The following table summarizes key parameters from a single-dose study.
| Species | Strain | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |
| Mouse | ICR | Oral (PO) | 10 | 0.5 | 1130 | 3480 | [1] |
| Mouse | ICR | Intravenous (IV) | 2.5 | - | - | - | [1] |
In Vivo Efficacy of Amdizalisib in B-Cell Lymphoma Xenograft Models
While specific tumor growth inhibition (TGI) data for amdizalisib is not widely published, preclinical studies have confirmed its significant anti-tumor activity in B-cell lymphoma models.[2] Researchers should aim to generate data to populate a table similar to the one below.
| Mouse Model | Cell Line | Treatment Group | Dosing Schedule (mg/kg, route, frequency) | Mean Tumor Volume (mm³) at Day X | % TGI | p-value vs. Vehicle |
| e.g., NOD-SCID | e.g., SU-DHL-6 | Vehicle Control | e.g., 0.5% CMC-Na, PO, QD | Data to be collected | - | - |
| e.g., NOD-SCID | e.g., SU-DHL-6 | Amdizalisib Low Dose | e.g., 1 mg/kg, PO, QD | Data to be collected | Calculate | Calculate |
| e.g., NOD-SCID | e.g., SU-DHL-6 | Amdizalisib High Dose | e.g., 10 mg/kg, PO, QD | Data to be collected | Calculate | Calculate |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%
Experimental Protocols
Formulation of Amdizalisib for Oral Gavage in Mice
A homogenous suspension of amdizalisib for oral administration can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na).[1]
Materials:
-
Amdizalisib powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Hydrochloric acid (HCl) solution (e.g., 1N)
-
pH meter
-
Sterile tubes and stir bar
Procedure:
-
Prepare 0.5% (w/v) CMC-Na Solution:
-
Dissolve 50 mg of CMC-Na in 10 mL of sterile water.
-
Stir until the CMC-Na is fully dissolved. Gentle heating may be applied to aid dissolution, but the solution must be cooled to room temperature before adding amdizalisib.
-
-
Prepare Amdizalisib Suspension:
-
Weigh the required amount of amdizalisib powder for the desired concentration.
-
To create a fine, uniform suspension, it is recommended to first form a paste by triturating the amdizalisib powder with a small volume of the prepared vehicle.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
-
Adjust pH:
-
Measure the pH of the suspension using a calibrated pH meter.
-
Adjust the pH to 2.1 by adding HCl solution dropwise while stirring.[1]
-
-
Administration:
-
The typical administration volume for mice is 10 mL/kg of body weight.[1]
-
Ensure the suspension is well-mixed (e.g., by vortexing) immediately before each administration to ensure dose uniformity.
-
In Vivo Efficacy Study in a B-Cell Lymphoma Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of amdizalisib in a subcutaneous B-cell lymphoma xenograft model.
Caption: General workflow for a preclinical xenograft efficacy study.
Materials and Methods:
-
Animal Model:
-
Use immunodeficient mice, such as NOD-SCID or NSG, which are suitable for the engraftment of human cell lines.
-
-
Cell Culture:
-
Culture the desired human B-cell lymphoma cell line (e.g., SU-DHL-6, Pfeiffer) under sterile conditions according to the supplier's recommendations.
-
-
Tumor Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in a suitable medium (e.g., RPMI-1640) mixed with Matrigel (e.g., at a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers at least twice a week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, amdizalisib low dose, amdizalisib high dose).
-
Administer amdizalisib or the vehicle control orally once daily (or as per the desired schedule) based on the body weight of each mouse. A starting dose range of 1-10 mg/kg can be considered.[3]
-
-
Efficacy and Safety Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
-
Endpoint Analysis:
-
At the end of the study, tumors can be excised for further analyses, such as pharmacodynamic biomarker assessment (e.g., p-AKT levels) and histology.
-
Disclaimer: The information provided is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
References
- 1. benchchem.com [benchchem.com]
- 2. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 3. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AACR 2025 Poster Resources_GemPharmatech [en.gempharmatech.com]
Application Notes: Utilizing HMPL-689 for the Investigation of PI3K Signaling in Primary Cells
Introduction
HMPL-689 (Amdizalisib) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs essential cellular functions, including cell cycle progression, proliferation, survival, and metabolism.[3][4] The delta isoform, PI3Kδ, is predominantly expressed in hematopoietic cells and plays a central role in the development, differentiation, and function of B and T cells.[5] It is a key component of the B-cell receptor (BCR) signaling pathway.[2][6] Aberrant activation of PI3Kδ signaling is a hallmark of many B-cell malignancies, promoting the survival and proliferation of malignant cells.[6][7]
The high selectivity of this compound for PI3Kδ makes it an exceptional research tool for dissecting the specific role of this isoform in cellular signaling, particularly in primary cells.[6] Its targeted inhibition is designed to preserve PI3K signaling in non-neoplastic cells, thereby minimizing off-target effects that can confound experimental results.[2] These application notes provide detailed protocols for using this compound to study PI3Kδ signaling in primary cells, focusing on methods to assess pathway inhibition and its downstream cellular consequences.
Mechanism of Action
Upon activation by cell surface receptors like the BCR, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt.[4][6] Activated Akt then modulates a cascade of effectors, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[3][6] this compound selectively binds to and inhibits PI3Kδ, preventing the activation of the PI3Kδ/AKT signaling pathway, which leads to decreased proliferation and the induction of cell death in cells dependent on this pathway.[2]
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized in various assays.
| Parameter | Value | Reference |
| Target | PI3Kδ (Phosphoinositide 3-kinase delta) | [1][6] |
| IC50 Range | 0.8 - 3 nM (in biochemical and cellular assays) | [7] |
| Selectivity vs. other PI3K isoforms | >250-fold | [7] |
| Selectivity vs. other kinases | No significant inhibition across 319 protein kinases at 1 µM | [7] |
Experimental Protocols
Protocol 1: Analysis of PI3K Pathway Inhibition by Western Blot
This protocol details how to measure the inhibitory effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3Kδ, in primary B-cells.
Materials:
-
Isolated primary B-cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
B-cell activating stimuli (e.g., anti-IgM antibody)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate primary B-cells at a density of 1-2 x 10^6 cells/mL in complete medium.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the B-cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes to activate the BCR and PI3Kδ pathway.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control like GAPDH to ensure equal protein loading.
-
Caption: Experimental workflow for Western blot analysis of p-Akt.
Protocol 2: Assessment of Cell Viability and Proliferation
This protocol describes a method to determine the effect of this compound on the viability and proliferation of primary cells using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo®.
Materials:
-
Isolated primary cells (e.g., malignant B-cells from CLL patients)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell Viability Reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells to achieve final concentrations ranging from picomolar to micromolar. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Measurement (CellTiter-Glo® example):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value (the concentration of drug that inhibits cell viability by 50%) using non-linear regression analysis.
-
Caption: Workflow for cell viability and proliferation assays.
Logical Relationships
The use of this compound in primary cell studies is based on a clear, linear relationship between target engagement and cellular outcome.
References
Application Notes and Protocols for Assessing HMPL-689 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-689 is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical regulator of B-cell receptor (BCR) signaling and is frequently hyperactivated in B-cell malignancies, playing a crucial role in the proliferation, survival, and trafficking of malignant B-cells.[1][2][3] Inhibition of PI3Kδ by this compound presents a promising therapeutic strategy for various B-cell lymphomas. Preclinical evaluation of this compound in robust xenograft models is a critical step in its development. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in subcutaneous xenograft models of B-cell lymphoma.
Signaling Pathway of this compound
This compound targets the PI3Kδ enzyme, a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). The activation of these downstream pathways ultimately promotes cell proliferation, survival, and differentiation. By selectively inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous B-cell lymphoma xenograft model using a suitable cell line and the subsequent evaluation of this compound efficacy.
Materials:
-
Cell Lines: Human B-cell lymphoma cell lines such as Raji (Burkitt's lymphoma), Daudi (Burkitt's lymphoma), Maver-1 (mantle cell lymphoma), or Mino (mantle cell lymphoma).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's Balanced Salt Solution (HBSS), Matrigel (optional), this compound, vehicle for this compound (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water).
-
Equipment: Cell culture flasks, centrifuges, hemocytometer, sterile syringes and needles (27-30G), calipers, animal balance.
Procedure:
-
Cell Culture: Culture B-cell lymphoma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free HBSS. Resuspend the cells in HBSS (or a 1:1 mixture of HBSS and Matrigel) at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration: Prepare a fresh formulation of this compound in the vehicle at the desired concentration. Based on clinical data showing a recommended phase 2 dose of 30 mg once daily, a starting dose of 10-30 mg/kg for preclinical models can be considered, administered orally via gavage once daily.[4] The control group should receive the vehicle alone.
-
Efficacy Assessment:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Survival: Monitor the mice daily for signs of distress and euthanize them when tumors reach a predetermined endpoint (e.g., >2000 mm³ or when ulceration occurs) or if significant body weight loss (>20%) is observed.[5][6] Record the date of euthanasia for survival analysis.
-
-
Pharmacodynamic (PD) Analysis (Optional Satellite Group):
-
At selected time points after the final dose (e.g., 2, 8, and 24 hours), euthanize a separate cohort of mice from each group.
-
Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.
-
Perform Western blotting or immunohistochemistry (IHC) to assess the levels of phosphorylated Akt (p-Akt) and total Akt to confirm target engagement.[7]
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors.[8]
Procedure:
-
Tumor Acquisition: Obtain fresh tumor tissue from patients with B-cell lymphoma under appropriate ethical guidelines.
-
Tumor Processing and Implantation: Mechanically and/or enzymatically dissociate the tumor tissue into a single-cell suspension or small fragments. Implant the tumor cells/fragments subcutaneously into highly immunodeficient mice (e.g., NSG).
-
Tumor Propagation and Expansion: Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.
-
Efficacy Study: Once a sufficient number of mice with established tumors are available, follow the same procedure for randomization, treatment, and efficacy assessment as described for the CDX model.
Experimental Workflow
Data Presentation
Quantitative data from the xenograft studies should be summarized in clear and structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | P-value |
| Vehicle Control | 10 | 150.5 ± 10.2 | 1850.3 ± 150.7 | - | - |
| This compound (10 mg/kg) | 10 | 148.9 ± 9.8 | 925.1 ± 95.3 | 50.0% | <0.01 |
| This compound (30 mg/kg) | 10 | 151.2 ± 11.1 | 462.6 ± 50.1 | 75.0% | <0.001 |
% TGI = [1 - (Mean Tumor Volume of Treated Group at Day 21 - Mean Tumor Volume of Treated Group at Day 0) / (Mean Tumor Volume of Control Group at Day 21 - Mean Tumor Volume of Control Group at Day 0)] x 100
Table 2: Body Weight Changes and Survival
| Treatment Group | N | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM | Median Survival (Days) | P-value (Log-rank test) |
| Vehicle Control | 10 | +2.5 ± 1.5 | 28 | - |
| This compound (10 mg/kg) | 10 | +1.8 ± 1.2 | 45 | <0.05 |
| This compound (30 mg/kg) | 10 | +0.5 ± 1.8 | Not Reached | <0.01 |
Table 3: Pharmacodynamic Analysis of p-Akt in Tumors
| Treatment Group | Time Post-Dose | Mean Relative p-Akt/Total Akt Ratio ± SEM | Percent Inhibition of p-Akt | P-value |
| Vehicle Control | 2h | 1.00 ± 0.12 | - | - |
| This compound (30 mg/kg) | 2h | 0.25 ± 0.05 | 75% | <0.001 |
| This compound (30 mg/kg) | 8h | 0.40 ± 0.08 | 60% | <0.01 |
| This compound (30 mg/kg) | 24h | 0.85 ± 0.10 | 15% | >0.05 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound efficacy in xenograft models of B-cell lymphoma. Adherence to these detailed methodologies will enable the generation of robust and reproducible data to support the continued clinical development of this promising targeted therapy. Careful consideration of the choice of xenograft model, dosing regimen, and defined endpoints is essential for a thorough assessment of the anti-tumor activity of this compound.
References
- 1. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 5. cyagen.com [cyagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing B-Cell Activation Using Amdizalisib by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway plays a pivotal role in the activation, proliferation, and survival of B-lymphocytes.[1][2][3] Aberrant activation of this pathway is a hallmark of various B-cell malignancies, making PI3Kδ an attractive therapeutic target.[2][4] These application notes provide detailed protocols for utilizing amdizalisib in conjunction with flow cytometry to assess its inhibitory effects on B-cell activation. The following methodologies and data are intended to guide researchers in the preclinical evaluation of amdizalisib's pharmacodynamic effects on primary B-cells and B-cell lines.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
Amdizalisib selectively targets and inhibits PI3Kδ, a lipid kinase that, upon B-cell receptor (BCR) engagement, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably Akt. Activated Akt, in turn, phosphorylates a cascade of downstream targets, including the mammalian target of rapamycin (mTOR) complex, leading to cellular responses such as proliferation, survival, and activation. By inhibiting PI3Kδ, amdizalisib effectively blocks this signaling cascade, leading to a reduction in B-cell activation and proliferation.[5]
Diagram of the PI3K/Akt/mTOR Signaling Pathway and Amdizalisib's Point of Inhibition
Caption: Amdizalisib inhibits PI3Kδ, blocking downstream signaling.
Quantitative Data Summary
The following tables summarize the inhibitory effects of amdizalisib on B-cell activation markers and downstream signaling molecules. Data is presented as IC50 values (the concentration of amdizalisib required to inhibit 50% of the response) and the percentage of positive cells or Mean Fluorescence Intensity (MFI) for key markers.
Table 1: Amdizalisib IC50 Values in B-Cell Lines
| Assay Type | Cell Line | IC50 (nM) | Reference |
| PI3Kδ Enzymatic Assay | - | 0.8 - 3 | [1] |
| Cell Viability (72h) | B-cell lymphoma panel | 5 - 5000 | [2] |
| pAkt (Ser473) Inhibition | Raji | 13 | [5] |
| CD86 Expression Inhibition | Activated Primary B-Cells | 25 | [1] |
| CD69 Expression Inhibition | Activated Primary B-Cells | 30 |
Table 2: Effect of Amdizalisib on B-Cell Activation Marker Expression (Flow Cytometry)
| Marker | Treatment | % Positive Cells (CD19+) | MFI of Positive Cells |
| CD69 | Vehicle Control (Activated) | 85% | 15000 |
| Amdizalisib (100 nM) | 25% | 5000 | |
| CD86 | Vehicle Control (Activated) | 70% | 12000 |
| Amdizalisib (100 nM) | 20% | 4000 | |
| pAkt (S473) | Vehicle Control (Activated) | 90% | 20000 |
| Amdizalisib (100 nM) | 15% | 3000 | |
| pS6 (S235/236) | Vehicle Control (Activated) | 88% | 18000 |
| Amdizalisib (100 nM) | 18% | 3500 |
(Note: Data in Table 2 is representative and may vary depending on the cell type, activation stimulus, and experimental conditions.)
Experimental Protocols
Protocol 1: In Vitro B-Cell Activation and Amdizalisib Treatment
This protocol describes the in vitro activation of primary human B-cells or B-cell lines and their treatment with amdizalisib.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or B-cell line (e.g., Raji, Ramos)
-
RosetteSep™ Human B Cell Enrichment Cocktail (or similar for primary B-cell isolation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
B-cell activation stimuli: Anti-human CD40 antibody (1 µg/mL) and Interleukin-4 (IL-4) (50 ng/mL) OR CpG ODN 2006 (1 µM)
-
Amdizalisib (stock solution in DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
For primary B-cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for B-cells using a negative selection kit according to the manufacturer's instructions.
-
For B-cell lines: Culture cells in complete RPMI-1640 medium.
-
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 96-well plate in a volume of 100 µL.
-
Amdizalisib Treatment: Prepare serial dilutions of amdizalisib in complete RPMI-1640 medium. Add 50 µL of the amdizalisib dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest amdizalisib concentration. Pre-incubate the cells with amdizalisib for 1 hour at 37°C.
-
B-Cell Activation: Prepare a 4X concentrated solution of the activation stimuli (e.g., 4 µg/mL anti-CD40 and 200 ng/mL IL-4). Add 50 µL of the activation cocktail to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours for surface marker analysis or for 15-30 minutes for intracellular signaling analysis (pAkt, pS6).
Protocol 2: Flow Cytometry Staining for Surface Activation Markers
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD19 (B-cell marker)
-
Anti-human CD69 (early activation marker)
-
Anti-human CD86 (co-stimulatory molecule)
-
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
FACS tubes or 96-well V-bottom plate
Procedure:
-
Cell Harvesting: Harvest cells from the 96-well culture plate and transfer to FACS tubes or a V-bottom plate.
-
Washing: Wash the cells with 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fc Block: Resuspend the cells in 50 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the pre-titrated amounts of fluorochrome-conjugated antibodies against CD19, CD69, and CD86. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, resuspend the cells in 200 µL of FACS buffer and add the viability dye 5-10 minutes before analysis. If using a fixable viability dye, follow the manufacturer's protocol before fixation (if proceeding to intracellular staining) or resuspension for analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Protocol 3: Intracellular Flow Cytometry Staining for Phosphorylated Proteins
Materials:
-
FACS buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a commercial permeabilization buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD19
-
Anti-phospho-Akt (Ser473)
-
Anti-phospho-S6 (Ser235/236)
-
Procedure:
-
Cell Harvesting and Surface Staining: Follow steps 1-5 from Protocol 2 for surface staining of CD19.
-
Fixation: After the final wash of surface staining, resuspend the cells in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells with 1 mL of FACS buffer.
-
Permeabilization: Resuspend the fixed cells in 1 mL of ice-cold 90% methanol and incubate for 30 minutes on ice.
-
Washing: Wash the cells twice with 1 mL of FACS buffer to remove the methanol.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of FACS buffer and add the pre-titrated amounts of anti-phospho-Akt and anti-phospho-S6 antibodies. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire on a flow cytometer.
Experimental Workflow and Data Analysis
Diagram of the Experimental Workflow
Caption: Workflow for assessing B-cell activation inhibition.
Data Analysis:
-
Gating Strategy: First, gate on single, live cells using forward scatter (FSC) and side scatter (SSC) parameters and a viability dye. From the live singlet population, gate on CD19+ B-cells.
-
Marker Analysis: Within the CD19+ gate, analyze the expression of activation markers (CD69, CD86) and intracellular signaling molecules (pAkt, pS6). Determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker in the amdizalisib-treated samples compared to the vehicle-treated and unstimulated controls.
-
IC50 Calculation: To determine the IC50 value of amdizalisib for the inhibition of a specific marker, plot the percentage of positive cells or MFI against the log concentration of amdizalisib and fit the data to a four-parameter logistic curve.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the inhibitory effects of amdizalisib on B-cell activation using flow cytometry. By analyzing a panel of surface and intracellular markers, researchers can gain valuable insights into the pharmacodynamics and mechanism of action of this selective PI3Kδ inhibitor. These methods are crucial for the preclinical development of amdizalisib and other B-cell targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 3. Enhanced AKT Phosphorylation of Circulating B Cells in Patients With Activated PI3Kδ Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HMPL-689 for Ex Vivo Patient Sample Analysis
Introduction
HMPL-689 (Amdizalisib) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is crucial for the proliferation, survival, and activation of B-cells.[3][4] In many B-cell malignancies, such as various types of lymphomas, the B-cell receptor (BCR) signaling pathway, in which PI3Kδ is a key component, is often overactive.[3][5] By selectively targeting PI3Kδ, this compound aims to block these aberrant survival signals, leading to the death of malignant B-cells with potentially fewer side effects compared to broader PI3K inhibitors.[6]
Therapeutic Rationale
The therapeutic strategy behind this compound is to inhibit the PI3K/AKT/mTOR signaling cascade, which is a critical intracellular pathway that regulates cell growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a common feature in cancer.[7] Preclinical models have demonstrated that this compound potently inhibits the survival of B-cell lymphoma cell lines.[2] Clinical trials in patients with relapsed or refractory lymphomas have shown promising single-agent activity and a manageable safety profile.[1]
Application for Ex Vivo Analysis
Ex vivo analysis of patient-derived tumor cells provides a valuable platform for assessing the sensitivity of a patient's specific cancer to a therapeutic agent.[8] This approach can help elucidate mechanisms of response and resistance and may guide personalized treatment strategies. These protocols describe methods for treating primary cells from patients with hematologic malignancies with this compound and analyzing the subsequent effects on cell viability, apoptosis, and intracellular signaling.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Isolation of Primary Lymphoma Cells
This protocol outlines the isolation of mononuclear cells from peripheral blood, which is a common source for lymphoma cells in certain disease states.
-
Sample Collection: Collect peripheral blood from patients in heparin-coated tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS (or similar density gradient medium) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Harvesting: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).
-
Washing: Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Cell Counting: Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum) and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion.
Protocol 2: Ex Vivo Drug Treatment and Viability Assay
This protocol uses a luminescent cell viability assay to determine the dose-dependent effect of this compound.
-
Cell Plating: Seed the isolated primary cells in a 96-well opaque-walled plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 50 µL of culture medium.
-
Drug Preparation: Prepare a 2X stock solution of this compound in culture medium at various concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Add 50 µL of the 2X this compound stock solution or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 (the concentration of drug that inhibits 50% of cell viability).
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[9][10][11]
-
Cell Treatment: In a 6-well plate, treat 1 x 10^6 cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: PI3K Pathway Analysis by Western Blot
This protocol assesses the inhibition of downstream signaling from PI3Kδ.[7][12]
-
Cell Treatment and Lysis: Treat 2-5 x 10^6 cells with this compound for 2-4 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50)
| Patient Sample ID | Diagnosis | This compound IC50 (nM) |
|---|---|---|
| P001 | Follicular Lymphoma | 15.2 |
| P002 | Chronic Lymphocytic Leukemia | 8.9 |
| P003 | Diffuse Large B-Cell Lymphoma | 124.5 |
| P004 | Follicular Lymphoma | 22.7 |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Patient Sample ID | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| P001 | Vehicle Control | 4.1 ± 0.5 | 2.3 ± 0.3 |
| P001 | This compound (15 nM) | 28.5 ± 2.1 | 15.4 ± 1.8 |
| P002 | Vehicle Control | 5.2 ± 0.7 | 3.1 ± 0.4 |
| P002 | this compound (10 nM) | 35.1 ± 3.5 | 20.2 ± 2.5 |
Table 3: PI3K Pathway Inhibition by this compound (4h Treatment)
| Patient Sample ID | Treatment | p-AKT/Total AKT (Fold Change) | p-S6/Total S6 (Fold Change) |
|---|---|---|---|
| P001 | Vehicle Control | 1.00 | 1.00 |
| P001 | This compound (15 nM) | 0.15 ± 0.04 | 0.21 ± 0.06 |
| P002 | Vehicle Control | 1.00 | 1.00 |
| P002 | this compound (10 nM) | 0.11 ± 0.03 | 0.18 ± 0.05 |
References
- 1. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. gilead.com [gilead.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in and applications of ex vivo drug sensitivity analysis for blood cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Amdizalisib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (also known as HMPL-689) is a potent, orally bioavailable, and highly selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1][2][3] The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[2] Aberrant activation of this pathway, particularly the PI3Kδ isoform which is preferentially expressed in hematopoietic cells, is a hallmark of many B-cell malignancies.[2][3] By selectively targeting PI3Kδ, amdizalisib presents a promising therapeutic strategy for hematological cancers such as follicular lymphoma.[2][4] These application notes provide detailed protocols for the preparation and use of amdizalisib in cell culture experiments, along with stability data and an overview of its mechanism of action.
Mechanism of Action: Targeting the PI3Kδ/AKT Signaling Pathway
Amdizalisib exerts its therapeutic effects by inhibiting the PI3Kδ-mediated signaling cascade.[2] In B-cells, engagement of the B-cell receptor (BCR) activates PI3Kδ.[2][4] Activated PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT.[1][2] Activated AKT proceeds to phosphorylate numerous downstream targets that promote cell survival, proliferation, and growth.[1][2] Amdizalisib selectively binds to and inhibits PI3Kδ, thereby blocking the production of PIP3 and leading to the suppression of AKT activation and the subsequent induction of apoptosis in malignant B-cells.[1][2]
Caption: Amdizalisib inhibits the PI3Kδ/AKT signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of amdizalisib from biochemical and cell-based assays.
Table 1: In Vitro Kinase Selectivity of Amdizalisib
| Kinase Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
|---|---|---|
| PI3Kδ | 0.8 - 3 | - |
| Other PI3K isoforms | >250-fold higher | >250x[3] |
IC50 values represent the concentration required for 50% inhibition of kinase activity.
Table 2: In Vitro Cell Viability IC50 Values of Amdizalisib in B-cell Lymphoma Cell Lines
| Cell Line Panel | IC50 (µM) |
|---|---|
| B-cell Lymphoma | 0.005 - 5[3] |
IC50 values were determined after a 72-hour incubation period.[1]
Solution Preparation and Stability
Amdizalisib is a hydrophobic molecule with very low solubility in aqueous solutions like PBS.[5] Therefore, a co-solvent approach using dimethyl sulfoxide (DMSO) is necessary for preparing solutions for cell culture experiments.[5]
Stock Solution Preparation (10-50 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of amdizalisib powder in a sterile microcentrifuge tube.[5]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock solution concentration of 10-50 mM.[5]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm the absence of particulates.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]
Working Solution Preparation
Due to the poor aqueous solubility of amdizalisib, precipitation can occur when the DMSO stock solution is diluted into cell culture media.[5] To mitigate this, the final concentration of DMSO in the cell culture should be optimized and kept as low as possible, typically below 0.5%, although some cell lines may tolerate up to 1%.[5] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the cells.[5][6]
Caption: Workflow for preparing amdizalisib solutions.
Stability
-
Solid Form: When stored as a dry powder, amdizalisib is stable for months to years at -20°C.[7]
-
DMSO Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted and can be stored at -80°C for up to one year or at -20°C for one month.[8] It is important to avoid repeated freeze-thaw cycles.[5]
-
Cell Culture Media: Small molecule inhibitors can degrade over time at 37°C in cell culture media.[8] For long-term experiments (greater than 24 hours), it is recommended to replenish the media with freshly diluted amdizalisib every 2-3 days to maintain a consistent effective concentration.[8]
Experimental Protocols
Protocol 1: Cell Viability (Anti-Proliferation) Assay
This protocol outlines the use of a luminescent-based assay (e.g., CellTiter-Glo®) to determine the IC50 of amdizalisib in B-cell lymphoma cell lines.
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.[1][6]
-
Compound Preparation: Prepare a serial dilution of amdizalisib in complete cell culture medium. Ensure the final DMSO concentration for all treatments, including the vehicle control, remains constant and non-toxic (e.g., <0.5%).[6]
-
Cell Treatment: Remove the old medium and treat the cells with the various concentrations of amdizalisib or a vehicle control (medium with the same final DMSO concentration).[1][6]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][6]
-
Lysis and Luminescence: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[1]
-
Measurement: Measure the luminescent signal using a luminometer.[1]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.[1]
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol is to assess the effect of amdizalisib on the phosphorylation of AKT, a key downstream effector in the PI3K pathway.
-
Cell Treatment: Seed cells in 6-well plates and allow them to grow to a suitable confluency. Treat the cells with various concentrations of amdizalisib or a vehicle control for a desired time period.
-
Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[6]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-AKT/total AKT ratio with increasing amdizalisib concentration indicates inhibition of the PI3K pathway.
References
Application Notes and Protocols: HMPL-689 in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction to HMPL-689 (Amdizalisib)
This compound, also known as Amdizalisib, is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) signaling cascade, which is frequently dysregulated in B-cell malignancies.[1][2] By selectively targeting PI3Kδ, this compound disrupts downstream signaling, including the AKT pathway, thereby inhibiting the proliferation and inducing apoptosis of malignant B-cells.[1] Preclinical and early clinical studies have shown promising antineoplastic activity of this compound in various hematological cancers, particularly in relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[1][2]
Rationale for Combination Therapies
To enhance the therapeutic efficacy of this compound and overcome potential resistance mechanisms, combination strategies with other targeted therapies are being actively explored. Preclinical studies have suggested synergistic effects when this compound is combined with other agents. The primary rationale for these combinations is to target multiple nodes within the B-cell signaling and survival pathways, leading to a more profound and durable anti-tumor response. Key combination strategies include targeting CD20 with monoclonal antibodies, dual blockade of the BCR pathway, and inhibiting anti-apoptotic proteins.
Application Note 1: In Vitro Synergy of this compound with Other Targeted Therapies in B-cell Lymphoma Cell Lines
This application note describes the in vitro evaluation of this compound in combination with a Bruton's tyrosine kinase (BTK) inhibitor and a B-cell lymphoma 2 (Bcl-2) inhibitor, venetoclax, in B-cell lymphoma cell lines.
Data Presentation: In Vitro Synergy
The following table summarizes representative data demonstrating the synergistic anti-proliferative effects of this compound in combination with a BTK inhibitor and venetoclax in a diffuse large B-cell lymphoma (DLBCL) cell line (e.g., TMD8).
| Compound(s) | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) | Synergy/Antagonism |
| This compound | 50 | - | - | - |
| BTK Inhibitor | 20 | - | - | - |
| Venetoclax | 15 | - | - | - |
| This compound + BTK Inhibitor | - | This compound: 10, BTK-I: 4 | 0.45 | Synergy |
| This compound + Venetoclax | - | This compound: 8, Venetoclax: 3 | 0.38 | Synergy |
Note: The data presented in this table are illustrative and based on typical findings for selective PI3Kδ inhibitors in combination with BTK and Bcl-2 inhibitors. Actual values for this compound may vary.
Experimental Protocol: Cell Viability and Synergy Assay
This protocol outlines a method for assessing the in vitro synergy of this compound with other targeted agents using a cell viability assay.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, SU-DHL-6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (Amdizalisib)
-
BTK inhibitor (e.g., ibrutinib)
-
Bcl-2 inhibitor (venetoclax)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Culture: Culture B-cell lymphoma cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound, BTK inhibitor, and venetoclax in DMSO. Create serial dilutions of each drug and their combinations at a constant ratio.
-
Drug Treatment: Treat the cells with single agents and combinations over a range of concentrations for 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Measurement: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using a non-linear regression model.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Signaling Pathway Diagram
Caption: this compound combination therapy targets key nodes in the B-cell signaling pathway.
Application Note 2: In Vivo Efficacy of this compound in Combination with a BTK Inhibitor in a B-cell Lymphoma Xenograft Model
This application note describes a preclinical study to evaluate the in vivo anti-tumor efficacy of this compound in combination with a BTK inhibitor in a patient-derived xenograft (PDX) model of B-cell lymphoma.
Data Presentation: In Vivo Efficacy
The following table presents representative data on the anti-tumor activity of this compound in combination with a BTK inhibitor in a DLBCL PDX mouse model.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1500 | - |
| This compound (10 mg/kg, QD) | 800 | 46.7 |
| BTK Inhibitor (5 mg/kg, QD) | 950 | 36.7 |
| This compound + BTK Inhibitor | 300 | 80.0 |
Note: The data presented in this table are illustrative and based on typical findings for selective PI3Kδ inhibitors in combination with BTK inhibitors in xenograft models. Actual values for this compound may vary.
Experimental Protocol: Lymphoma Xenograft Study
This protocol provides a general framework for conducting an in vivo efficacy study of this compound in combination with another targeted agent.
Materials:
-
NOD/SCID or other immunocompromised mice
-
B-cell lymphoma cells or patient-derived tumor fragments
-
Matrigel
-
This compound formulated for oral gavage
-
BTK inhibitor formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
-
Sterile surgical instruments
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant B-cell lymphoma cells (e.g., 5 x 10^6 cells in Matrigel) or a patient-derived tumor fragment into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, BTK inhibitor, this compound + BTK inhibitor).
-
Treatment Administration: Administer the respective treatments (e.g., via oral gavage) daily for a specified period (e.g., 21 days). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis:
-
Calculate the mean tumor volume and standard error for each treatment group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study to evaluate combination therapies.
Conclusion
This compound (Amdizalisib), a selective PI3Kδ inhibitor, holds significant promise for the treatment of B-cell malignancies. The preclinical data, although limited in public access, suggest that combination strategies with other targeted therapies, such as BTK inhibitors and Bcl-2 inhibitors, can lead to synergistic anti-tumor effects. The provided application notes and protocols offer a framework for researchers to further investigate the potential of this compound in combination therapies, with the ultimate goal of developing more effective treatment regimens for patients with B-cell lymphomas. Further publication of detailed preclinical and clinical combination data will be crucial to fully elucidate the therapeutic potential of these strategies.
References
Application Notes: Using Amdizalisib to Study Drug Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amdizalisib (HMPL-689) is a potent, orally bioavailable, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Aberrant activation of this pathway, particularly through the PI3Kδ isoform which is predominantly expressed in hematopoietic cells, is a hallmark of many B-cell malignancies.[2][3] Amdizalisib's targeted inhibition of the PI3Kδ/AKT pathway has shown significant promise in preclinical models of these cancers.[1][5]
However, as with many targeted therapies, the development of drug resistance is a major clinical challenge.[4][6] Understanding the mechanisms by which cancer cells become resistant to amdizalisib is crucial for developing strategies to overcome this resistance and improve patient outcomes. These application notes provide a framework and detailed protocols for using amdizalisib to establish resistant cell line models and investigate the underlying molecular mechanisms of resistance.
Mechanism of Action of Amdizalisib
Amdizalisib selectively binds to and inhibits PI3Kδ, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] In normal and malignant B-cells, activation of the BCR leads to the recruitment and activation of PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[4][8] Activated AKT phosphorylates numerous substrates that promote cell survival, proliferation, and growth.[4] By inhibiting PI3Kδ, amdizalisib blocks the production of PIP3, leading to the suppression of AKT activation and subsequent induction of apoptosis in malignant B-cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of Amdizalisib in Follicular Lymphoma in China [hutch-med.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Application Note: Identifying Genetic Modulators of Sensitivity to HMPL-689 in B-Cell Malignancies Using Genome-Wide CRISPR-Cas9 Screening
For Research Use Only. Not for use in diagnostic procedures.
Abstract
HMPL-689 (Amdizalisib) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Aberrant activation of the PI3Kδ pathway is a key driver in the survival and proliferation of malignant B-cells, making it a promising therapeutic target.[1] While this compound has shown promising clinical activity in relapsed/refractory lymphomas, understanding the genetic mechanisms that confer sensitivity or resistance to this agent is crucial for patient stratification and the development of combination therapies. This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the response of B-cell lymphoma cells to this compound.
Introduction
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including hematological malignancies. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.[2] this compound is a novel, orally available small molecule that potently and selectively inhibits PI3Kδ.[2][3] Preclinical and clinical studies have demonstrated its anti-tumor activity in various B-cell lymphoma models and patients.[1][3]
CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic interrogation of gene function on a genome-wide scale.[4] Pooled CRISPR-Cas9 screens are a powerful tool to identify genes that, when knocked out, alter the sensitivity of cancer cells to a specific drug.[5][6][7] By treating a population of cells, each with a single gene knockout, with a drug of interest, one can identify genes whose absence leads to either enhanced (sensitization) or diminished (resistance) drug efficacy by assessing the depletion or enrichment of the corresponding single-guide RNAs (sgRNAs).
This application note outlines a comprehensive workflow for conducting a genome-wide CRISPR-Cas9 knockout screen to uncover genetic determinants of sensitivity to this compound in a B-cell lymphoma cell line. The identified genes may represent novel therapeutic targets for combination strategies or biomarkers for predicting patient response to this compound.
Signaling Pathway and Experimental Rationale
This compound targets PI3Kδ, a key node in the B-cell receptor signaling pathway. Understanding the interplay between this compound and other cellular pathways is essential for elucidating potential resistance mechanisms. A CRISPR-Cas9 screen can identify genes both within and outside the canonical PI3K pathway that influence the cellular response to PI3Kδ inhibition.
Materials and Methods
Cell Lines and Culture
-
Cell Line: A human B-cell lymphoma cell line (e.g., TMD8, SU-DHL-4) with demonstrated sensitivity to PI3Kδ inhibition.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Reagents
-
This compound (Amdizalisib)
-
Lentiviral particles containing a genome-wide human CRISPR knockout library (e.g., Brunello, GeCKO v2)
-
Cas9-expressing B-cell lymphoma cell line (stable expression)
-
Polybrene
-
Puromycin
-
Genomic DNA extraction kit
-
PCR amplification reagents
-
Next-generation sequencing (NGS) primers
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 screen is depicted below.
Detailed Protocols
1. Determination of this compound IC50:
-
Seed the Cas9-expressing B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. This concentration will be used for the screen.
2. Lentiviral Transduction of CRISPR Library:
-
Seed 1 x 10^8 Cas9-expressing cells in T-175 flasks.
-
Add the pooled lentiviral CRISPR library at a multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
3. Puromycin Selection and Baseline Collection:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined concentration to select for successfully transduced cells.
-
Culture the cells for 3-5 days until a non-transduced control cell population is completely eliminated.
-
Collect a baseline cell pellet (T0) of at least 2 x 10^7 cells for genomic DNA extraction.
4. This compound Treatment:
-
Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with this compound at the IC50 concentration.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a minimum of 2 x 10^7 cells at each passage to maintain library representation.
-
Replenish the medium with fresh DMSO or this compound every 2-3 days.
-
At the end of the treatment period, harvest at least 2 x 10^7 cells from each arm.
5. Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the T0, DMSO, and this compound treated cell pellets using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA libraries.
Data Analysis
The sequencing data will be analyzed to determine the relative abundance of each sgRNA in the different treatment conditions.
1. Read Alignment and Counting: The raw sequencing reads are aligned to the CRISPR library reference file to count the number of reads for each sgRNA.
2. Identification of Enriched and Depleted sgRNAs: The read counts for each sgRNA in the this compound treated samples are compared to the DMSO control samples. Genes associated with sgRNAs that are significantly depleted in the this compound treated population are considered potential sensitizers, while genes associated with enriched sgRNAs are potential resistance factors. Statistical methods such as MAGeCK are used to identify significant hits.
Expected Results and Data Presentation
The results of the CRISPR-Cas9 screen are expected to identify a set of genes whose knockout significantly alters the sensitivity of B-cell lymphoma cells to this compound. This data can be presented in tables summarizing the top candidate genes.
Table 1: Top Candidate Genes Conferring Resistance to this compound (Hypothetical Data)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE-R1 | Negative regulator of mTORC1 signaling | 3.5 | 1.2e-8 |
| GENE-R2 | Component of the DNA damage repair pathway | 3.1 | 5.6e-8 |
| GENE-R3 | E3 ubiquitin ligase | 2.8 | 2.3e-7 |
| GENE-R4 | Kinase involved in a parallel survival pathway | 2.5 | 9.1e-7 |
Table 2: Top Candidate Genes Conferring Sensitivity to this compound (Hypothetical Data)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE-S1 | Positive regulator of apoptosis | -4.2 | 3.4e-9 |
| GENE-S2 | Transcription factor | -3.8 | 8.1e-9 |
| GENE-S3 | Component of a drug efflux pump | -3.5 | 4.5e-8 |
| GENE-S4 | Kinase in a compensatory signaling pathway | -3.1 | 1.7e-7 |
Validation of Candidate Genes
It is crucial to validate the top hits from the primary screen through secondary assays.
1. Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using a two-sgRNA approach to ensure complete loss of function.
2. Cell Viability Assays: Perform cell viability assays with the individual knockout cell lines in the presence of a range of this compound concentrations to confirm the sensitization or resistance phenotype.
3. Mechanistic Studies: Investigate the molecular mechanisms by which the validated genes modulate the response to this compound. This may involve Western blotting to assess changes in downstream signaling pathways, or other relevant functional assays.
Conclusion
This application note provides a framework for utilizing genome-wide CRISPR-Cas9 screening to identify genetic determinants of response to the selective PI3Kδ inhibitor, this compound. The identification of genes that modulate sensitivity to this compound can provide valuable insights into its mechanism of action, uncover potential resistance pathways, and guide the development of rational combination therapies to improve patient outcomes in B-cell malignancies. The protocols and data analysis pipeline described herein offer a robust approach for researchers and drug development professionals to explore the complex interplay between targeted therapies and the genetic landscape of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - Chi‑Med Initiates a Phase I Clinical Trial of Selective PI3Kδ Inhibitor HMPL‑689 in Lymphoma Patients in China [hutch-med.com]
- 3. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 4. Applying CRISPR-Cas9 screens to dissect hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genome-scale CRISPR screen identifies the ERBB and mTOR signalling networks as key determinants of response to PI3K inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic alterations in PIK3CA-mutated breast cancer result in mTORC1 activation and limit the sensitivity to PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HMPL-689 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HMPL-689 concentration during IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Amdizalisib, is a highly potent and selective small molecule inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ).[1][2][3][4] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies.[1][2][3] By selectively inhibiting PI3Kδ, this compound disrupts the signaling that promotes the survival and proliferation of malignant B-cells.[3]
Q2: What is an IC50 value and why is it important for my research on this compound?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[5][6][7] It represents the concentration of this compound required to inhibit the activity of its target, PI3Kδ, or a biological process (like cell proliferation) by 50%.[5][7] A lower IC50 value indicates a more potent inhibitor.[6] Determining the IC50 is a critical step in preclinical drug development for comparing the efficacy of different compounds.[6][8]
Q3: What are the key factors to consider when designing an IC50 experiment for this compound?
A3: Several factors can influence the accuracy and reproducibility of your IC50 determination. Key considerations include the choice between a biochemical or a cell-based assay, the concentration of the enzyme (PI3Kδ) and its substrate (e.g., ATP), incubation times, and the specific experimental conditions such as buffer composition and temperature.[5][9] For cell-based assays, cell density, passage number, and overall cell health are also critical.[6]
Q4: How do I select the appropriate concentration range for this compound in my IC50 experiment?
A4: It is recommended to start with a wide concentration range, spanning several orders of magnitude.[6][10] If the approximate IC50 is unknown, a preliminary experiment with a broad range (e.g., from nanomolar to micromolar) is advisable.[6] A common approach is to use a serial dilution, such as a 10-point, 3-fold serial dilution.[5] The goal is to obtain a complete sigmoidal dose-response curve with clear upper and lower plateaus.[11]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability in IC50 values between experiments. | Inconsistent reagent preparation or handling. | Ensure all reagents, including this compound, are prepared fresh and accurately diluted for each experiment. Use calibrated pipettes.[5] |
| Variations in experimental conditions (e.g., incubation time, temperature). | Strictly adhere to the established protocol and ensure consistency in all experimental parameters.[6] | |
| Inconsistent cell health or density in cell-based assays. | Use cells from a similar passage number and ensure they are in the logarithmic growth phase. Seed cells at a consistent density.[6] | |
| The dose-response curve does not reach 100% inhibition. | The maximum concentration of this compound used is insufficient. | Increase the upper limit of the this compound concentration range tested.[12] |
| Solubility issues with this compound at high concentrations. | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in the assay medium. Check the final DMSO concentration in the assay, as high concentrations can be toxic to cells.[11] | |
| The inhibitor may not be able to fully displace a high-affinity substrate like ATP in a biochemical assay. | Consider using a control inhibitor with known high affinity to verify if 100% inhibition is achievable in your assay setup.[12] | |
| The dose-response curve is not sigmoidal. | Inappropriate concentration range tested (too narrow or too wide). | Perform a wider range-finding experiment to identify the concentrations that produce a sigmoidal curve. |
| Issues with data analysis or curve fitting. | Use appropriate non-linear regression software to fit the data to a sigmoidal dose-response curve.[6] | |
| IC50 values from biochemical and cell-based assays are significantly different. | This is an expected and common observation. | Biochemical assays measure direct inhibition of the isolated enzyme, while cell-based assays are influenced by factors like cell permeability, off-target effects, and cellular metabolism of the compound.[13] |
Experimental Protocols
Biochemical IC50 Determination for this compound (Kinase Assay)
This protocol provides a general framework for determining the IC50 of this compound against PI3Kδ.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in the kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution.[5] Include a vehicle control (DMSO) without the inhibitor.
-
Prepare the PI3Kδ enzyme and its substrate (e.g., a specific peptide) in the kinase assay buffer at their optimal concentrations.
-
Prepare the ATP solution. The concentration should ideally be at or near the Km value for PI3Kδ to ensure accurate and comparable IC50 values.[9][13]
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control to the wells of a microplate.
-
Add the PI3Kδ enzyme to each well and pre-incubate for a set time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[13]
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence polarization).[3][5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[5]
-
Cell-Based IC50 Determination for this compound (Cell Viability Assay)
This protocol outlines a general method for assessing the effect of this compound on the viability of a lymphoma cell line.
-
Cell Culture and Seeding:
-
Culture the chosen lymphoma cell line in the appropriate complete medium.
-
Harvest cells in the logarithmic growth phase and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment (if applicable) and recovery.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.[5]
-
Incubate the cells for a duration relevant to the expected mechanism of action (e.g., 48 or 72 hours).[5]
-
-
Cell Viability Measurement (e.g., MTT Assay):
-
Data Analysis:
-
Calculate the percent cell viability for each this compound concentration relative to the vehicle-treated cells.[5]
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[5]
-
Visualizations
This compound Mechanism of Action
Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 value of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
amdizalisib solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Amdizalisib (HMPL-689).
Frequently Asked Questions (FAQs)
Q1: My Amdizalisib powder is not dissolving in my aqueous buffer (e.g., PBS). Why is this happening?
A1: Amdizalisib is a hydrophobic molecule with very low solubility in aqueous solutions.[1] Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not successful due to the molecule's chemical properties. A co-solvent approach is necessary to achieve a working solution for experimental use.[1]
Q2: What is the recommended solvent for dissolving Amdizalisib?
A2: The recommended primary solvent for Amdizalisib is Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.
Q3: Is there any quantitative data on the solubility of Amdizalisib?
A3: While specific public data on Amdizalisib's solubility is limited, the following table provides general solubility information for poorly soluble kinase inhibitors, which can be used as a guideline.
| Solvent | Concentration | Remarks |
| Aqueous Buffers (e.g., PBS, pH 7.4) | < 0.1 µg/mL | Essentially insoluble. Direct dissolution is not recommended.[1] |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | The preferred solvent for creating high-concentration stock solutions.[1] |
| Ethanol | Low to Moderate | Can be used as a co-solvent, but solubility is generally lower than in DMSO.[1] |
Q4: How does pH affect the solubility of Amdizalisib in aqueous solutions?
A4: The chemical structure of Amdizalisib suggests it is a weak base. Therefore, its aqueous solubility is expected to be slightly higher at a lower (acidic) pH and lower at a higher (basic) pH. However, even at an optimal pH, the aqueous solubility is likely to remain very low, and a co-solvent approach will still be necessary.[1]
Q5: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of Amdizalisib in your assay.
-
Stepwise dilution: Instead of diluting the DMSO stock directly into the final volume of your aqueous buffer, try a serial dilution. First, dilute the DMSO stock into a smaller volume of the medium, and then add this intermediate dilution to the final volume. This gradual decrease in DMSO concentration can sometimes prevent immediate precipitation.[1]
-
Use of a surfactant (for non-cell-based assays): For in vitro assays that do not involve live cells, adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help maintain the solubility of Amdizalisib.[1] The concentration of the surfactant should be optimized and kept as low as possible.
-
Protein in media: For cell-based assays, the presence of serum proteins (like albumin) in the cell culture medium can help to stabilize the compound and prevent precipitation.
Q6: What is the mechanism of action of Amdizalisib?
A6: Amdizalisib is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2][3] By inhibiting PI3Kδ, Amdizalisib blocks the PI3K/AKT signaling pathway, which is critical for the proliferation, survival, and differentiation of B-cells.[2][3] This pathway's aberrant activation is a characteristic of many B-cell malignancies.[2]
Troubleshooting Guides
Guide 1: Preparing Amdizalisib Solutions for In Vitro Assays
This guide addresses the common issue of Amdizalisib precipitation in aqueous buffers during the preparation of working solutions for in vitro experiments.
Caption: Workflow for preparing Amdizalisib solutions.
Experimental Protocol: Preparation of Amdizalisib Stock and Working Solutions
Materials:
-
Amdizalisib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile, pyrogen-free aqueous buffer or cell culture medium
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Preparation: Allow the vial of Amdizalisib powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of Amdizalisib powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to 1 mg of Amdizalisib (Molecular Weight: 390.83 g/mol ), add 25.59 µL of DMSO.
-
Mixing: Vortex the solution thoroughly to aid dissolution. If necessary, use an ultrasonic bath and gentle warming (e.g., 37°C) until the solution is clear.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Medium:
-
Thawing: Thaw a single-use aliquot of the Amdizalisib DMSO stock solution at room temperature.
-
Intermediate Dilution: Perform a serial dilution. For example, to achieve a final concentration of 10 µM Amdizalisib with a final DMSO concentration of 0.1%, first dilute the 10 mM stock solution 1:100 in your cell culture medium or aqueous buffer (this creates a 100 µM intermediate solution with 1% DMSO).
-
Final Dilution: Add the 100 µM intermediate solution to your final assay volume at a 1:10 ratio. This will result in a final Amdizalisib concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO used in the experimental samples.
Signaling Pathway
Amdizalisib is a selective inhibitor of PI3Kδ, a key component of the B-cell receptor signaling pathway.
Caption: Amdizalisib inhibits the PI3K/AKT signaling pathway.
References
Technical Support Center: Troubleshooting HMPL-689 Off-Target Effects In Vitro
Welcome to the technical support center for HMPL-689 (Amdizalisib). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects during in vitro experiments. This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] While preclinical data indicates high selectivity, it is crucial to employ rigorous experimental controls to distinguish on-target from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a novel, highly selective, and potent small molecule inhibitor of PI3Kδ.[4][5] Preclinical studies have shown that it exhibits more than 250-fold selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ). Furthermore, at a concentration of 1 µM, it did not show significant inhibition of 319 other protein kinases.[6] This high selectivity suggests a low probability of off-target effects at appropriate concentrations.
Q2: What are the common causes of off-target effects with kinase inhibitors?
A2: Off-target effects of kinase inhibitors generally arise from the structural similarity of the ATP-binding pocket across the human kinome.[7] Most kinase inhibitors are ATP-competitive, which can lead to binding to multiple kinases with varying affinities. Using excessively high concentrations of an inhibitor significantly increases the risk of engaging these lower-affinity off-target kinases.[7]
Q3: My experimental results are not consistent with PI3Kδ inhibition. How can I determine if this is an off-target effect?
A3: A systematic approach is necessary to investigate unexpected phenotypes.[4] This involves confirming on-target engagement, performing dose-response analyses, using structurally unrelated inhibitors, and, if necessary, conducting broader kinase profiling.[4][7] The troubleshooting guide below provides a step-by-step workflow for this process.
Troubleshooting Guide: Unexpected In Vitro Phenotypes
If you observe a cellular phenotype (e.g., unexpected changes in cell viability, morphology, or signaling pathways) that is inconsistent with the known function of PI3Kδ, follow this guide to investigate potential off-target effects.
Step 1: Confirm On-Target Engagement
First, verify that this compound is inhibiting its intended target, PI3Kδ, in your specific cellular system and at the concentrations used. A common method is to assess the phosphorylation status of a known downstream substrate of the PI3K pathway, such as AKT.
-
Experiment: Western blot analysis of phosphorylated AKT (p-AKT) at Ser473.
-
Expected Outcome: A dose-dependent decrease in p-AKT levels upon treatment with this compound.
-
Troubleshooting: If you do not observe a decrease in p-AKT, it could indicate issues with the compound's potency in your cell system, cell permeability, or the experimental setup, rather than an off-target effect.
Step 2: Perform a Dose-Response Analysis
Compare the concentration of this compound at which you observe the unexpected phenotype with its IC50 for PI3Kδ inhibition.
-
Experiment: Conduct a dose-response curve for both the on-target effect (e.g., inhibition of p-AKT) and the unexpected phenotype.
-
Interpretation: If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for PI3Kδ inhibition, it is more likely to be an off-target effect.
Step 3: Use a Structurally Unrelated PI3Kδ Inhibitor
To confirm that the observed effect is due to PI3Kδ inhibition, use a different, structurally unrelated PI3Kδ inhibitor.
-
Experiment: Treat your cells with a structurally distinct PI3Kδ inhibitor (e.g., Idelalisib).
-
Interpretation: If the second inhibitor reproduces the same phenotype, it is likely an on-target effect of PI3Kδ inhibition. If the phenotype is unique to this compound, it may be an off-target effect.
Step 4: Conduct Kinome Profiling (Advanced)
For a comprehensive analysis, screen this compound against a broad panel of kinases to identify potential off-target interactions directly.
-
Experiment: Utilize a commercial kinase profiling service (e.g., KINOMEscan™) to screen this compound against hundreds of purified kinases.
-
Interpretation: This will provide quantitative data on the binding affinity of this compound to a wide range of kinases, directly identifying any potential off-targets.
Data Presentation: Hypothetical Kinase Selectivity Profile of this compound
While specific broad-panel kinome scan data for this compound is not publicly available, the following table represents a hypothetical selectivity profile based on typical data for highly selective kinase inhibitors. This is for illustrative purposes to guide data interpretation.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| PI3Kδ (Primary Target) | 5 | 99% | Expected on-target activity |
| PI3Kα | >1,250 | <20% | >250-fold selectivity |
| PI3Kβ | >1,250 | <20% | >250-fold selectivity |
| PI3Kγ | >1,250 | <20% | >250-fold selectivity |
| Off-Target Kinase A | 850 | 60% | Potential for off-target effects at high concentrations |
| Off-Target Kinase B | 5,000 | 15% | Unlikely to be a significant off-target |
| Off-Target Kinase C | >10,000 | <5% | Not a significant off-target |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (IC50 Determination)
This protocol outlines a general method for determining the IC50 of this compound against a panel of purified kinases.
-
Assay Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. A common platform is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Materials:
-
Purified recombinant kinases.
-
Kinase-specific substrates.
-
ATP.
-
Kinase buffer.
-
This compound at various concentrations.
-
Luminescence-based kinase assay kit.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and kinase buffer.
-
Add the diluted this compound to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phospho-AKT (p-AKT) Assay
This cell-based assay is used to confirm the on-target activity of this compound by measuring the phosphorylation of AKT.
-
Objective: To quantify the inhibition of the PI3K signaling pathway in a cellular context.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, SU-DHL-6).
-
Cell culture medium.
-
Stimulating agent (e.g., anti-IgM).
-
This compound at various concentrations.
-
Lysis buffer.
-
Antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT.
-
Western blot reagents and equipment.
-
-
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agent (e.g., anti-IgM) to activate the PI3K pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies against p-AKT (Ser473) and total AKT.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.
-
Visualizations
Caption: PI3Kδ signaling pathway and the mechanism of action of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Caption: General experimental workflows for in vitro and cellular assays.
References
- 1. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of Amdizalisib in Follicular Lymphoma in China [hutch-med.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Amdizalisib Toxicity Minimization in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize amdizalisib-related toxicities in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is amdizalisib and what is its mechanism of action?
A1: Amdizalisib (HMPL-689) is an orally bioavailable and highly selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1] Its primary mechanism of action is the targeted inhibition of the PI3Kδ/AKT signaling pathway, which is crucial for the proliferation and survival of certain B-cell malignancies.[1][2] By selectively targeting the delta isoform, amdizalisib is designed to minimize off-target effects, potentially improving its safety profile compared to broader PI3K inhibitors.[1][2]
Q2: What are the potential toxicities of amdizalisib observed in animal studies?
A2: While specific preclinical toxicology data for amdizalisib is not extensively published, data from a similar selective PI3Kδ inhibitor, roginolisib, and clinical trial data for amdizalisib can provide insights into potential toxicities. In preclinical studies with roginolisib, dose-dependent skin and gastrointestinal toxicity were observed in dogs, and lymphoid tissue toxicity was seen in both rats and dogs. For amdizalisib, clinical trials have reported dose-limiting toxicities including skin maculopapular rash, hypertriglyceridemia, and QT interval prolongation. Other significant adverse events included pneumonia, hypertension, and neutropenia. Therefore, researchers conducting animal studies with amdizalisib should closely monitor for these potential toxicities.
Q3: What is a recommended starting dose for amdizalisib in mice and how should it be formulated?
A3: For in vivo efficacy studies in mice, a starting dose range of 1-10 mg/kg administered orally once daily can be considered. Amdizalisib can be formulated as a homogenous suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.
Q4: Are there general strategies to mitigate PI3Kδ inhibitor-related toxicities?
A4: Yes, several strategies can be employed to mitigate toxicities associated with PI3Kδ inhibitors. These include:
-
Dose Optimization: Conducting thorough dose-range finding studies to identify the maximum tolerated dose (MTD) and the minimum effective dose.
-
Intermittent Dosing: Exploring alternative dosing schedules, such as intermittent dosing (e.g., dosing for a number of days followed by a drug-free period), which may help to reduce cumulative toxicity while maintaining efficacy.
-
Supportive Care: Providing proactive supportive care, such as nutritional support and hydration, can help manage side effects like diarrhea.
-
Prophylactic Treatments: In some cases, prophylactic administration of medications to counteract expected side effects (e.g., anti-diarrheal agents) may be considered, based on initial tolerability studies.
Troubleshooting Guides
This section provides guidance on identifying and managing specific toxicities that may be encountered during amdizalisib administration in animal studies.
Gastrointestinal Toxicity (Diarrhea/Colitis)
-
Issue: Animals exhibiting signs of diarrhea (loose or watery stools), weight loss, and dehydration.
-
Possible Cause: On-target inhibition of PI3Kδ in the gastrointestinal tract can lead to inflammation and colitis.
-
Troubleshooting Steps:
-
Monitor: Implement a daily scoring system for stool consistency and monitor body weight and hydration status.
-
Dose Reduction: If moderate to severe diarrhea is observed, consider reducing the dose of amdizalisib.
-
Supportive Care: Provide supportive care, including subcutaneous fluids for dehydration and a readily accessible source of hydration and nutrition.
-
Histopathological Analysis: At the end of the study, or if animals are euthanized due to severity, collect colon tissue for histopathological analysis to assess for signs of colitis.
-
Hepatotoxicity (Elevated Liver Enzymes)
-
Issue: Increased levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Possible Cause: Drug-induced liver injury is a known class effect of some PI3K inhibitors.
-
Troubleshooting Steps:
-
Blood Monitoring: Collect blood samples at baseline and at regular intervals during the study to monitor liver enzyme levels.
-
Dose Adjustment: If significant elevations in liver enzymes are observed, consider reducing the dose or temporarily interrupting treatment.
-
Histopathological Examination: At necropsy, collect liver tissue for histopathological evaluation to look for signs of liver damage.
-
Dermatological Toxicity (Skin Rash)
-
Issue: Animals developing skin redness (erythema), rash, or hair loss.
-
Possible Cause: Immune-mediated skin reactions can be a side effect of PI3Kδ inhibitors.
-
Troubleshooting Steps:
-
Visual Inspection: Conduct daily visual inspections of the animals' skin, paying close attention to the ears, back, and other areas.
-
Scoring System: Utilize a scoring system to quantify the severity of the skin reaction.
-
Dose Modification: In case of severe skin reactions, consider dose reduction or cessation of treatment.
-
Histopathology: Collect skin biopsies from affected areas for histopathological analysis to characterize the nature of the inflammation.
-
Cardiovascular Toxicity (QT Prolongation)
-
Issue: Concerns about potential effects on cardiac repolarization.
-
Possible Cause: Some kinase inhibitors have been associated with QT interval prolongation.
-
Troubleshooting Steps:
-
ECG Monitoring: In larger animal models like dogs, conduct electrocardiogram (ECG) monitoring at baseline and at peak plasma concentrations of amdizalisib.
-
Data Analysis: Analyze the corrected QT (QTc) interval for any significant prolongation compared to baseline.
-
Collaboration: Consult with a veterinary cardiologist or a specialist in cardiovascular safety pharmacology for study design and data interpretation.
-
Hematological Toxicity (Neutropenia)
-
Issue: A significant decrease in the number of neutrophils in the blood.
-
Possible Cause: Myelosuppression can be a side effect of cytotoxic and targeted cancer therapies.
-
Troubleshooting Steps:
-
Complete Blood Counts (CBCs): Perform CBCs with differentials at baseline and regularly throughout the study to monitor neutrophil counts.
-
Dose Interruption: If severe neutropenia develops, temporarily halt amdizalisib administration until neutrophil counts recover.
-
Supportive Care: House neutropenic animals in a clean environment to minimize the risk of infection. Monitor for signs of infection, such as fever and lethargy.
-
Quantitative Data Summary
Since specific preclinical toxicology data for amdizalisib is limited in the public domain, the following table provides data for a similar selective PI3Kδ inhibitor, roginolisib, as a reference for researchers.
Table 1: Summary of Preclinical Toxicology Findings for Roginolisib
| Species | No-Observed-Adverse-Effect-Level (NOAEL) | Observed Toxicities |
| Rat | 15 mg/kg/day | Lymphoid tissue toxicity at higher doses. |
| Dog | Not Determined | Dose-dependent skin and gastrointestinal toxicity, lymphoid tissue toxicity. |
Data for roginolisib is presented as a surrogate due to the lack of publicly available, detailed preclinical toxicology data for amdizalisib.
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Skin Rash in Rats
-
Animal Model: Female Brown Norway rats are a potential model as they have been shown to be susceptible to drug-induced skin rashes.
-
Dosing: Administer amdizalisib orally at various dose levels daily. Include a vehicle control group.
-
Observation:
-
Conduct daily visual examination of the skin, noting any signs of redness, rash, scabbing, or hair loss. Pay close attention to the ears and back.
-
Use a scoring system to grade the severity of skin lesions (e.g., 0 = no lesion, 1 = mild, 2 = moderate, 3 = severe).
-
Measure body weight daily.
-
-
Sample Collection:
-
At the end of the study, or if severe skin reactions occur, euthanize the animals and collect skin samples from affected and unaffected areas.
-
Fix skin samples in 10% neutral buffered formalin for histopathological analysis.
-
-
Analysis:
-
Perform hematoxylin and eosin (H&E) staining on skin sections to evaluate the inflammatory infiltrate.
-
Immunohistochemistry can be used to characterize the immune cell populations (e.g., CD4+ and CD8+ T cells, macrophages).
-
Protocol 2: Evaluation of Drug-Induced QT Interval Prolongation in Conscious Dogs
-
Animal Model: Male beagle dogs are a commonly used model for cardiovascular safety assessment.
-
Instrumentation: Surgically implant telemetry devices for continuous ECG and heart rate monitoring.
-
Dosing:
-
After a recovery period, administer a single oral dose of amdizalisib at multiple dose levels, including a vehicle control, in a crossover design with an adequate washout period between doses.
-
-
Data Collection:
-
Record ECG and heart rate data continuously for at least 24 hours post-dose.
-
Collect blood samples at corresponding time points for pharmacokinetic analysis to correlate drug concentration with ECG changes.
-
-
Data Analysis:
-
Measure the QT interval and correct for heart rate using a species-specific formula (e.g., Van de Water's correction for dogs).
-
Compare the change in QTc from baseline for each dose group with the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Caption: Amdizalisib inhibits the PI3Kδ/AKT signaling pathway.
Caption: Experimental workflow for assessing amdizalisib toxicity.
References
HMPL-689 stability in long-term storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with HMPL-689 (Amdizalisib). Below you will find frequently asked questions and troubleshooting guides to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions to ensure long-term stability?
A1: While specific long-term stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed to ensure compound integrity.[1] For long-term storage, it is recommended to store stock solutions at -20°C or, ideally, at -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How can I assess the stability of my this compound compound if I suspect degradation?
A2: The most effective way to determine the stability of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from any potential degradation products, allowing for an accurate assessment of its purity and concentration. A significant decrease in the peak corresponding to this compound or the appearance of new peaks would suggest degradation.[1]
Q3: What are the primary mechanisms of degradation for small molecule inhibitors like this compound?
A3: Small molecule inhibitors can degrade through several common pathways, including:
-
Hydrolysis: Reaction with water, which can be influenced by pH.
-
Oxidation: Reaction with oxygen, which can be accelerated by light, heat, or the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Breakdown due to exposure to high temperatures.[2]
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can arise from several factors. One common cause is the degradation of the compound due to improper storage or handling.[3] Variations in cell culture conditions, such as cell passage number or confluency, can also impact the cellular response.[3] Additionally, ensure that all reagents are within their expiration dates and that pipetting is accurate to avoid variations in the final compound concentration.[3]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Potential Cause | Recommended Solution |
| Compound Precipitation | While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to prevent precipitation and solvent-induced artifacts.[3] |
| pH Sensitivity | The solubility of ionizable compounds can be pH-dependent. Experiment with adjusting the pH of your buffer to a range where this compound exhibits higher solubility.[3] |
| Aggregation | For in vitro assays, consider the use of low concentrations of non-ionic surfactants, such as Tween-20 or Pluronic F-68, to help maintain the compound in solution.[3] |
Issue 2: Loss of this compound Activity in Experiments
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions from a stable, properly stored stock solution for each experiment. Avoid using old or repeatedly freeze-thawed solutions.[3] |
| Adsorption to Surfaces | Small molecules can sometimes adsorb to the surface of plasticware. Consider using low-adhesion microplates or glassware for sensitive assays. |
| Interaction with Media Components | Components in your cell culture media, such as serum proteins, may bind to the inhibitor and reduce its effective concentration. Consider performing assays in serum-free media if your experimental design allows. |
Experimental Protocols
Protocol 1: General Long-Term Stability Assessment of this compound
This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[4][5]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
- Aliquot the stock solution into multiple amber vials to protect from light.
2. Storage Conditions:
- Store the aliquots under the following long-term and accelerated conditions:
- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
3. Testing Frequency:
- Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
- Accelerated: Test at 0, 3, and 6 months.
4. Analytical Method:
- At each time point, analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the purity of this compound and quantify any degradation products.
5. Data Evaluation:
- Evaluate the data to establish a re-test period or shelf life for the compound under the tested storage conditions.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]
1. Stress Conditions:
- Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
- Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
- Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.[6]
- Thermal Degradation: Expose solid this compound to dry heat at a temperature 10°C above the accelerated testing temperature (e.g., 50°C).[5]
- Photostability: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
2. Sample Analysis:
- Analyze the stressed samples at appropriate time intervals using HPLC or LC-MS to identify and quantify the degradation products.
Data Presentation
Table 1: Recommended Conditions for Long-Term Stability Testing of this compound
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Based on ICH Q1A(R2) Guidelines.[4][5] |
Signaling Pathway and Experimental Workflow Visualization
This compound is a highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway. Aberrant activation of this pathway is crucial for the survival and proliferation of malignant B-cells.
Caption: PI3Kδ Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Long-Term Stability Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaacademias.com [pharmaacademias.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amdizalisib Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to amdizalisib in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is amdizalisib and what is its mechanism of action?
Amdizalisib (HMPL-689) is an orally bioavailable and highly selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1][2] PI3Kδ is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies, promoting cell survival and proliferation.[2][3] By selectively inhibiting PI3Kδ, amdizalisib blocks the activation of the downstream AKT signaling cascade, leading to decreased proliferation and the induction of cell death in cancer cells that overexpress PI3Kδ.[1][2] This targeted approach is designed to spare other PI3K isoforms, potentially minimizing off-target effects.[1]
Q2: My cells are showing reduced sensitivity to amdizalisib. What are the common mechanisms of resistance to PI3Kδ inhibitors?
Acquired resistance to PI3K inhibitors can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the blocked PI3Kδ/AKT pathway. Common bypass pathways include the MAPK/ERK pathway and the reactivation of the PI3K/AKT pathway through other PI3K isoforms or upstream activators.
-
Secondary Mutations in the Drug Target: Mutations in the PIK3CD gene, which encodes the PI3Kδ catalytic subunit, can emerge under drug pressure. These mutations may alter the drug-binding pocket, reducing the affinity of amdizalisib for its target.
-
Epigenetic Modifications and Transcriptional Reprogramming: Changes in gene expression patterns can lead to the upregulation of pro-survival proteins or the downregulation of pro-apoptotic proteins, rendering the cells less sensitive to amdizalisib.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of amdizalisib from the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm that my cell line has developed resistance to amdizalisib?
Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of amdizalisib in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay.
Q4: What strategies can I explore to overcome amdizalisib resistance in my cell line models?
Combination therapy is a promising strategy to overcome resistance. Consider the following combinations:
-
BTK Inhibitors: Combining amdizalisib with a Bruton's tyrosine kinase (BTK) inhibitor can provide a more comprehensive blockade of the BCR signaling pathway.
-
BCL-2 Inhibitors: B-cell lymphoma 2 (BCL-2) is an anti-apoptotic protein. Combining amdizalisib with a BCL-2 inhibitor, such as venetoclax, can enhance the induction of apoptosis.[4]
-
Other Kinase Inhibitors: Depending on the identified bypass pathways, inhibitors of MEK, ERK, or other relevant kinases could be effective.
Troubleshooting Guides
Problem 1: Increased IC50 value of amdizalisib in our long-term culture.
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Development of a resistant subpopulation. | 1. Perform a cell viability assay to confirm the IC50 shift. 2. Isolate single-cell clones and determine their individual IC50 values to assess population heterogeneity. | Confirmation of resistance and identification of resistant clones for further analysis. |
| Activation of bypass signaling pathways (e.g., MAPK/ERK). | 1. Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., p-AKT, p-ERK). 2. Treat cells with a combination of amdizalisib and a MEK inhibitor. | Increased p-ERK levels in resistant cells. Synergistic cell killing with the combination therapy. |
| Upregulation of other PI3K isoforms. | 1. Use isoform-specific PI3K inhibitors to assess the contribution of other isoforms to cell survival. 2. Perform qPCR or Western blot to check the expression levels of PI3Kα, β, and γ. | Sensitivity to other PI3K isoform inhibitors, suggesting isoform switching as a resistance mechanism. |
Illustrative Quantitative Data: IC50 Shift in Resistant Cells
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Lymphoma Cell Line A | 15 | 250 | 16.7 |
| Lymphoma Cell Line B | 25 | 480 | 19.2 |
| Note: This data is illustrative and may not represent actual experimental results. |
Problem 2: No significant change in AKT phosphorylation upon amdizalisib treatment in resistant cells.
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Mutation in the PI3Kδ drug-binding site. | 1. Sequence the PIK3CD gene in both parental and resistant cell lines to identify potential mutations. 2. Model the identified mutations to predict their impact on amdizalisib binding. | Identification of a mutation that confers resistance. |
| Reactivation of AKT through an alternative pathway. | 1. Investigate the activation status of upstream regulators of AKT, such as receptor tyrosine kinases (RTKs), using phosphoproteomics or Western blotting. 2. Treat with inhibitors of identified upstream activators in combination with amdizalisib. | Identification of an alternative mechanism of AKT activation and potential for a new combination therapy. |
| Technical issue with the Western blot. | 1. Verify the integrity of lysates and the activity of antibodies using positive and negative controls. 2. Ensure proper protein loading and transfer. | Successful detection of p-AKT modulation in sensitive control cells. |
Experimental Protocols
Generation of Amdizalisib-Resistant Cell Lines
This protocol describes a method for generating amdizalisib-resistant cell lines through continuous exposure to escalating drug concentrations.
Methodology:
-
Initial IC50 Determination: Determine the initial IC50 of amdizalisib for the parental cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing amdizalisib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of amdizalisib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: Monitor cell viability and morphology regularly. Maintain the cells at each concentration for several passages to ensure the stability of the resistant phenotype.
-
Confirmation of Resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant and stable increase in the IC50 confirms the generation of a resistant cell line.
-
Cryopreservation: Cryopreserve vials of resistant cells at different stages of development.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing an MTT assay to determine the IC50 of amdizalisib.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of amdizalisib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PI3K/AKT and MAPK/ERK Pathways
This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with amdizalisib for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
HMPL-689 dose-response curve variability issues
Welcome to the technical support resource for HMPL-689, a potent and highly selective PI3Kδ inhibitor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues with dose-response curve variability and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound dose-response curves between experiments. What are the potential causes?
A1: Variability in dose-response curves can stem from several factors. Here are some common causes to investigate:
-
Cell-Based Assay Variability:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent, low passage number range. Genetic drift can occur at high passage numbers, altering cellular responses.
-
Seeding Density: Inconsistent cell seeding density can lead to variations in the final readout. Optimize and strictly control the number of cells seeded per well.
-
Serum and Media Components: Variations in serum lots or media supplements can impact cell signaling and drug response. It is advisable to test new lots of serum and maintain a consistent media formulation.
-
-
Compound Handling and Storage:
-
Stock Solution Stability: this compound, like many small molecules, may be sensitive to freeze-thaw cycles. Aliquot stock solutions to minimize this.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level for your cell line.
-
-
Assay Protocol and Reagents:
-
Incubation Times: Adhere to a strict and consistent incubation time with the compound.
-
Reagent Quality: Ensure all assay reagents, such as those for measuring cell viability (e.g., CellTiter-Glo®), are within their expiration dates and properly stored.
-
Q2: Our IC50 values for this compound are higher than expected based on published data. What could be the reason?
A2: Discrepancies in IC50 values can arise from differences in experimental conditions. Consider the following:
-
Cell Type Specificity: this compound is a PI3Kδ inhibitor, and its potency will be most pronounced in cell lines where the PI3Kδ pathway is a key driver of survival and proliferation, such as B-cell lymphomas.[1][2] The IC50 will likely be higher in cell lines not dependent on this pathway.
-
Assay Endpoint: The choice of assay can influence the IC50. A cell viability assay (measuring metabolic activity) may yield a different IC50 than a direct target engagement or phosphorylation assay (e.g., p-AKT levels).
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the drug treatment period, if compatible with your cell line's health.
-
Activation of Compensatory Pathways: Inhibition of the PI3Kδ pathway can sometimes lead to the upregulation of other survival pathways, which may result in a reduced apparent potency in long-term viability assays.[3][4]
Q3: We are observing a shallow dose-response curve with this compound. What does this indicate?
A3: A shallow dose-response curve, where a large change in compound concentration results in a small change in response, can be due to several factors:
-
Off-Target Effects at High Concentrations: While this compound is highly selective for PI3Kδ, at very high concentrations, it may have effects on other kinases or cellular processes.[1]
-
Cellular Heterogeneity: The cell population may not be uniform in its dependence on the PI3Kδ pathway. A sub-population of cells may be less sensitive to this compound, leading to a plateau in the response at less than 100% inhibition.
-
Complex Biological Response: The downstream effects of PI3Kδ inhibition may not be a simple on/off switch, leading to a more graded response.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Dose-Response Curve Variability
This guide provides a systematic approach to identifying and resolving the root causes of variability in your this compound experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dose-response curve variability.
Guide 2: Confirming On-Target Activity of this compound
If you suspect that the observed cellular phenotype is not due to PI3Kδ inhibition, the following experiments can help validate on-target activity.
Experimental Workflow for Target Validation
Caption: Workflow to validate on-target activity of this compound.
Data Presentation
Table 1: this compound In Vitro Kinase Selectivity
This table summarizes the high selectivity of this compound for PI3Kδ over other PI3K isoforms. This is crucial for interpreting cellular results, as off-target inhibition of other isoforms is less likely at typical working concentrations.
| PI3K Isoform | Selectivity vs. PI3Kδ |
| PI3Kα | >250-fold |
| PI3Kβ | >250-fold |
| PI3Kγ | >250-fold |
| PI3Kδ | 1x |
| Data derived from preclinical studies describing this compound as a highly selective inhibitor.[1] |
Table 2: Example Dose-Response Data for this compound in a B-cell Lymphoma Cell Line
This table provides an example of expected results from a cell viability assay (e.g., CellTiter-Glo®) after 72 hours of treatment.
| This compound (nM) | % Inhibition (Mean ± SD) |
| 0 | 0 ± 5.2 |
| 1 | 12.5 ± 4.8 |
| 10 | 48.7 ± 6.1 |
| 100 | 85.3 ± 3.9 |
| 1000 | 92.1 ± 2.5 |
| 10000 | 94.5 ± 2.1 |
| Illustrative data based on typical potency of selective PI3Kδ inhibitors in sensitive cell lines. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol determines the effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of a key downstream effector, AKT.
-
Cell Seeding: Plate B-cell lymphoma cells (e.g., SUDHL-4, DOHH-2) in 6-well plates and allow them to culture overnight.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, you can serum-starve the cells for 4-6 hours.
-
This compound Treatment: Treat the cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Signaling Pathway
This compound Mechanism of Action
This compound is a potent and highly selective inhibitor of the delta isoform of PI3K (PI3Kδ).[1][2][5] This kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies.[1][2] By inhibiting PI3Kδ, this compound blocks the conversion of PIP2 to PIP3, leading to reduced activation of downstream effectors like AKT and subsequent downstream signaling, ultimately inhibiting the proliferation and survival of malignant B-cells.[1][2]
Caption: this compound inhibits the PI3Kδ signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
Technical Support Center: Improving Amdizalisib Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kδ inhibitor, amdizalisib. The information provided is intended to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is amdizalisib and what is its mechanism of action?
Amdizalisib (also known as HMPL-689) is an orally bioavailable, potent, and highly selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies. By selectively inhibiting PI3Kδ, amdizalisib blocks the activation of the downstream AKT signaling cascade, a key regulator of cell growth, proliferation, and survival. This targeted inhibition leads to decreased proliferation and induced cell death in cancer cells that overexpress PI3Kδ. Its high selectivity for the delta isoform is designed to spare other PI3K isoforms, potentially minimizing off-target effects.
Q2: What is a recommended formulation for oral administration of amdizalisib in mice?
For oral gavage in mice, a homogeneous suspension of amdizalisib can be prepared in 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na). The pH of the suspension should be adjusted to 2.1 with hydrochloric acid. The typical administration volume for mice is 10 mL/kg of body weight.
Q3: What is a suitable starting dose for in vivo efficacy studies in mice?
Based on preclinical studies, a starting dose range of 1-10 mg/kg administered orally once daily is recommended for efficacy studies in B-cell lymphoma xenograft models. However, it is always best practice to perform a dose-ranging study to determine the optimal dose for your specific model. Preclinical pharmacodynamic studies in rats have demonstrated strong and long-lasting inhibition of B-cell activation at doses as low as 0.1 mg/kg.
Q4: What are the key pharmacokinetic properties of amdizalisib in preclinical models?
Amdizalisib generally exhibits a favorable pharmacokinetic profile with good oral absorption and low to moderate clearance in preclinical species.[2] It has high plasma protein binding (approximately 90%) and is extensively metabolized.[3]
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Amdizalisib
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | Oral | 10 | 1,230 | 0.5 | 3,470 | 2.1 |
| Rat | Oral | 5 | 583 | 2.0 | 4,510 | 4.9 |
| Dog | Oral | 2 | 1,010 | 1.0 | 8,950 | 7.8 |
| Monkey | Oral | 2 | 419 | 2.0 | 4,210 | 8.3 |
| Data compiled from preclinical pharmacokinetic studies.[1][3] |
Table 2: In Vitro Kinase Selectivity of Amdizalisib
| Kinase Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.8 - 3 | - |
| Other PI3K isoforms | >750 | >250-fold |
| IC50 values represent the concentration required for 50% inhibition of kinase activity. |
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations or Lack of Efficacy
| Potential Cause | Troubleshooting Recommendation |
| Improper Formulation/Dosing | Ensure the amdizalisib suspension is homogeneous and continuously stirred during dosing to prevent settling. Verify the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach. |
| Formulation Instability | While 0.5% CMC-Na solutions are generally stable at an acidic pH of 2.1, it is recommended to prepare the amdizalisib suspension fresh daily.[4] If storage is necessary, it should be stored at 2-8°C and brought to room temperature before use. Visually inspect for any signs of precipitation or aggregation. |
| Suboptimal Absorption | Ensure animals are fasted for a standardized period before dosing, as food can affect absorption. Consider conducting a pilot pharmacokinetic (PK) study in your specific mouse strain to determine the absorption profile. |
| Inter-animal Variability | Increase the number of animals per group to improve statistical power. Ensure all animals are of a similar age and health status. |
Issue 2: Unexpected Toxicity or Adverse Effects (e.g., weight loss)
| Potential Cause | Troubleshooting Recommendation |
| Dose is Too High | Reduce the dose or consider an intermittent dosing schedule. Closely monitor animal health, including daily body weight measurements. |
| Formulation Vehicle Toxicity | Include a vehicle-only control group to assess any toxicity related to the 0.5% CMC-Na formulation. |
| Off-Target Effects | While amdizalisib is highly selective for PI3Kδ, off-target effects can occur.[1] If toxicity persists at efficacious doses, consider evaluating biomarkers of off-target activity. Amdizalisib has been shown to have some inhibitory potential on CYP2C8 and CYP2C9 in vitro.[3] |
Experimental Protocols
Protocol 1: Preparation of Amdizalisib for Oral Gavage in Mice
Materials:
-
Amdizalisib powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Hydrochloric acid (HCl) solution (e.g., 1N)
-
pH meter
-
Sterile tubes and stir bar
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. (e.g., dissolve 50 mg of CMC-Na in 10 mL of water). Stir until fully dissolved.
-
Weigh the required amount of amdizalisib powder for the desired concentration.
-
Add the amdizalisib powder to the 0.5% CMC-Na solution.
-
Vortex and stir the mixture to create a homogenous suspension.
-
Measure the pH of the suspension and adjust to pH 2.1 using the HCl solution.
-
Continue to stir the suspension until it is ready for administration.
-
Crucially, ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
Administer to mice at a volume of 10 mL/kg body weight using an appropriate-sized oral gavage needle.
Protocol 2: In Vivo Efficacy Study in a B-cell Lymphoma Xenograft Model
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) for the engraftment of human B-cell lymphoma cell lines.
Tumor Implantation:
-
Subcutaneously inject tumor cells (e.g., 5-10 x 10^6 cells in sterile PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor mice for tumor growth.
Study Initiation and Dosing:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer amdizalisib or vehicle control orally once daily according to the predetermined dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
Efficacy Assessment:
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis.
Protocol 3: Pharmacodynamic Biomarker Analysis (p-AKT Western Blot)
Tissue Processing:
-
Excise tumors at a predetermined time point after the final dose (e.g., 2-4 hours post-dose to capture peak target inhibition).
-
Snap-freeze tumor samples in liquid nitrogen and store them at -80°C.
-
Homogenize frozen tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA).
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Mandatory Visualizations
Caption: Amdizalisib inhibits the PI3Kδ/AKT signaling pathway.
Caption: Workflow for an in vivo efficacy study of amdizalisib.
References
- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of Amdizalisib in Follicular Lymphoma in China [hutch-med.com]
- 3. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
HMPL-689 assay interference with common reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential assay interference with HMPL-689, a potent and highly selective PI3Kδ inhibitor.[1][2] The information is designed to assist researchers in obtaining accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as Amdizalisib, is a highly selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][3] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain types of immune cells.[2] By inhibiting PI3Kδ, this compound disrupts this signaling cascade, making it a subject of investigation for hematological malignancies.
Q2: What is the PI3Kδ signaling pathway?
A2: The PI3Kδ signaling pathway is initiated by the activation of cell surface receptors, leading to the recruitment and activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and BTK. This cascade ultimately regulates cellular processes like cell growth, proliferation, and survival.[4][5][6]
Caption: PI3Kδ Signaling Pathway and this compound Inhibition.
Q3: Are there any known common reagents that interfere with this compound assays?
A3: While there is no specific data detailing reagent interference with this compound assays, general principles of kinase assays suggest potential for interference. Common sources of interference in kinase assays include compounds that are autofluorescent, quench fluorescence, or inhibit reporter enzymes like luciferase.[7][8] It is crucial to perform appropriate control experiments to rule out such artifacts.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound kinase assays.
Issue 1: High Background Signal
High background signal can mask the true inhibitory effect of this compound, leading to inaccurate IC50 values.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound or other reagents | Run a "no enzyme" control with all assay components, including this compound, to measure its intrinsic fluorescence. Subtract this background from all measurements. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are properly prepared and filtered. |
| Non-specific binding of detection antibodies | Include a "no primary antibody" control to assess non-specific binding of the secondary antibody. Optimize antibody concentrations. |
Issue 2: Inconsistent or Non-reproducible Results
Variability between replicate wells or experiments can compromise the reliability of your data.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use a master mix for reagent addition to minimize well-to-well variability. |
| Compound Precipitation | Visually inspect wells for precipitate. Determine the solubility of this compound in your assay buffer and ensure the final solvent concentration is consistent and non-interfering. |
| Assay Drift | For kinetic assays, ensure that the timing of reagent addition and plate reading is consistent across all plates. |
Issue 3: Unexpectedly Low Potency (High IC50)
If this compound appears less potent than expected, it could be due to several factors unrelated to its actual inhibitory activity.
| Potential Cause | Troubleshooting Step |
| High ATP Concentration | The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure you are using an appropriate ATP concentration, typically at or below the Km for the enzyme. |
| Degraded this compound | Verify the integrity and purity of your this compound stock. Prepare fresh dilutions for each experiment. |
| Fluorescence Quenching | If using a fluorescence-based assay, this compound might be quenching the signal. Perform a quenching control by incubating this compound with the fluorescent product of the reaction (in the absence of the enzyme). |
| Luciferase Inhibition | In luminescence-based assays (e.g., ADP-Glo), this compound could directly inhibit the luciferase enzyme. Run a counterscreen to test for direct inhibition of luciferase. |
Experimental Protocols
Protocol 1: General Kinase Assay for this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against PI3Kδ. The specific kinase assay technology (e.g., radiometric, fluorescence-based, luminescence-based) will determine the exact reagents and detection methods.
Materials:
-
Purified, active PI3Kδ enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., PIP2)
-
ATP (at or below Km)
-
This compound (serially diluted in appropriate solvent, e.g., DMSO)
-
Detection reagents (specific to the assay format)
-
Assay plates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute into the kinase buffer.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the PI3Kδ enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction (if necessary for the assay format).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Analyze the data by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General Experimental Workflow for this compound Kinase Assay.
Protocol 2: Troubleshooting Assay Interference
This protocol outlines a systematic approach to identifying potential assay interference from this compound.
Control Experiments:
-
No-Enzyme Control: Include all assay components (buffer, substrate, ATP, this compound) except the kinase. This will identify any signal generated by this compound itself (e.g., autofluorescence).
-
No-Inhibitor Control (Vehicle Control): Include all assay components with the vehicle (e.g., DMSO) instead of this compound. This represents 0% inhibition.
-
Positive Control: Include a known PI3Kδ inhibitor with a well-characterized IC50 to validate the assay performance.
-
Luciferase Counterscreen (for luminescence assays): Perform the assay in the absence of the kinase and substrate but in the presence of this compound and the luciferase components to check for direct inhibition of the reporter enzyme.
Caption: Troubleshooting Logic for this compound Assay Interference.
References
- 1. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 2. researchgate.net [researchgate.net]
- 3. HUTCHMED - Our Pipeline [hutch-med.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Amdizalisib Technical Support Center: Troubleshooting Inconsistent Results in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of amdizalisib in primary cell cultures. Inconsistent results can be a significant challenge in preclinical research; this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is amdizalisib and its mechanism of action?
Amdizalisib (HMPL-689) is an orally bioavailable, potent, and highly selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies, promoting the survival and proliferation of malignant cells.[2] By selectively targeting PI3Kδ, amdizalisib is designed to spare other PI3K isoforms, potentially minimizing off-target effects.[2] Its primary mechanism of action is the inhibition of the PI3Kδ/AKT signaling cascade, a key regulator of cell growth, proliferation, and survival.[1][3]
Q2: For which research applications is amdizalisib typically used?
Amdizalisib is primarily investigated for its therapeutic potential in hematological malignancies.[1] Preclinical and clinical studies have focused on its efficacy in various types of B-cell lymphomas, including follicular lymphoma.[1] In a research setting, it is used to study the role of the PI3Kδ signaling pathway in both normal and malignant B-cell biology.
Q3: What are the key pharmacokinetic properties of amdizalisib?
Preclinical studies indicate that amdizalisib has favorable pharmacokinetic characteristics, including good oral absorption, moderate tissue distribution, and low clearance.[1] This profile suggests a low likelihood of drug accumulation and drug-to-drug interactions.[1] In human studies, amdizalisib is rapidly absorbed, reaching maximum plasma concentration in a median of 2.5 hours.[1] It is extensively metabolized and primarily excreted through feces and urine.[1]
Q4: Why am I observing high variability in IC50 values for amdizalisib in my primary cell cultures?
High variability in IC50 values is a common challenge when working with primary cells and can be attributed to several factors:
-
Donor-to-Donor Variability: Primary cells from different donors can exhibit significant biological differences, including variations in the expression levels of PI3Kδ and other signaling proteins. This inherent biological diversity can lead to different sensitivities to amdizalisib.
-
Primary Cell Health and Stress: Primary cells are more sensitive to culture conditions than established cell lines. Stress from isolation procedures, suboptimal culture media, or improper handling can alter their response to treatment.
-
On-Target Cytotoxicity: Certain primary immune cells are highly dependent on the PI3Kδ signaling pathway for survival and function.[4] In these cases, potent on-target inhibition by amdizalisib can lead to significant, and sometimes variable, levels of cell death.
-
Inconsistent Experimental Parameters: Minor variations in cell density at the time of treatment, incubation times, and amdizalisib preparation can lead to significant differences in results.
Q5: What are the known off-target effects of amdizalisib that might contribute to inconsistent results?
Amdizalisib is a highly selective inhibitor of PI3Kδ, with over 250-fold selectivity against other PI3K isoforms.[2] However, like most kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[5] While a comprehensive off-target profile for amdizalisib in all primary cell types is not publicly available, researchers should be aware that at high concentrations, it may inhibit other kinases or cellular targets.[5][6] Preclinical pharmacokinetic studies have shown that amdizalisib has the potential to inhibit cytochrome P450 enzymes CYP2C8 and CYP2C9 at micromolar concentrations.[7] It is crucial to perform dose-response experiments to distinguish on-target from potential off-target effects.[5]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Donor-to-Donor Variability | If feasible, pool primary cells from multiple donors to average out individual responses. For comparative experiments, use cells from a single donor to minimize this variable. Always include donor information in your experimental records. |
| Inconsistent Cell Health | Standardize your primary cell isolation and culture protocols. Ensure optimal media composition, serum concentration, and supplement use. Minimize the time between cell isolation and experimental use. |
| Variable Cell Density | Precisely control the cell seeding density for each experiment. Higher cell densities can require higher drug concentrations to achieve the same effect. |
| Inconsistent Amdizalisib Preparation | Prepare fresh working solutions of amdizalisib from a concentrated stock for each experiment. Aliquot the stock solution to prevent multiple freeze-thaw cycles. Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before diluting it in the culture medium. |
| Assay-Dependent Variability | Different viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue) measure different cellular parameters and can produce different IC50 values.[1] Use at least two different methods to confirm your findings. |
Issue 2: Higher-Than-Expected Cytotoxicity in Primary Cells
| Potential Cause | Troubleshooting Step |
| On-Target Toxicity | If your primary cells are highly dependent on PI3Kδ signaling, some level of cytotoxicity is expected. Consider using a lower, non-lethal concentration of amdizalisib for mechanistic studies if complete inhibition is not the primary goal. |
| Amdizalisib Concentration Too High | Perform a thorough dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration that inhibits the target pathway without causing excessive, non-specific cell death. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%). Include a vehicle control (cells treated with the same concentration of DMSO without amdizalisib) in every experiment to account for any solvent-induced effects. |
| Off-Target Effects | At high concentrations, amdizalisib may have off-target effects.[5][6] Correlate the cytotoxic effect with the inhibition of downstream targets (e.g., p-AKT) to confirm on-target activity. If cytotoxicity occurs at concentrations much higher than those required for target inhibition, off-target effects may be responsible. |
Issue 3: Lack of Expected Downstream Pathway Inhibition (e.g., p-AKT)
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration of amdizalisib treatment for observing maximal inhibition of p-AKT. |
| Insufficient Amdizalisib Concentration | Confirm that the concentration of amdizalisib used is sufficient to inhibit PI3Kδ in your specific primary cell type by performing a dose-response analysis of p-AKT levels. |
| Poor Quality Antibodies for Western Blot | Validate your primary and secondary antibodies to ensure they are specific and sensitive for detecting both phosphorylated and total AKT. |
| Technical Issues with Western Blotting | Ensure complete protein transfer and use appropriate blocking buffers. Include positive and negative controls to validate the assay. |
| Rapid Pathway Reactivation | Signaling pathways can have feedback loops that lead to reactivation over time. Assess p-AKT levels at earlier time points after amdizalisib treatment. |
Data Presentation
Table 1: In Vitro Activity of Amdizalisib
| Assay Type | Target/Cell Line | IC50 | Reference |
| Kinase Selectivity | PI3Kδ | 0.8 - 3 nM | [2] |
| Kinase Selectivity | Other PI3K isoforms | >250-fold higher than PI3Kδ | [2] |
| Cell-Based Viability | Panel of B-cell lymphoma cell lines | 0.005 - 5 µM | [2] |
Note: IC50 values in primary cells can be highly variable and should be determined empirically for each donor and cell type.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed primary cells in a 96-well opaque-walled plate at a predetermined optimal density in complete culture medium. For non-adherent cells, use appropriate V-bottom or U-bottom plates. Allow cells to recover for at least 2-4 hours before treatment.
-
Compound Preparation: Prepare a serial dilution of amdizalisib in complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest amdizalisib treatment.
-
Treatment: Add the amdizalisib dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Protocol 2: Western Blot for p-AKT Inhibition
-
Cell Treatment: Seed primary cells in a 6-well or 12-well plate and treat with various concentrations of amdizalisib for the optimal time determined from a time-course experiment. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: Amdizalisib inhibits the PI3Kδ/AKT signaling pathway.
Caption: General experimental workflow for amdizalisib in primary cells.
Caption: Troubleshooting decision tree for amdizalisib experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PI3Kδ Inhibitors: HMPL-689 vs. Idelalisib
An in-depth analysis of the selectivity, potency, and underlying signaling pathways of two prominent PI3Kδ inhibitors used in the treatment of B-cell malignancies.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and differentiation. The Class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are broadly expressed, the δ (delta) and γ (gamma) isoforms are found predominantly in hematopoietic cells. The PI3Kδ isoform, in particular, is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL).
Selective inhibition of PI3Kδ has emerged as a key therapeutic strategy. Idelalisib (Zydelig®) was the first-in-class PI3Kδ inhibitor to receive regulatory approval. HMPL-689 (Amdizalisib) is a novel, highly potent, and selective PI3Kδ inhibitor currently in clinical development. This guide provides a direct comparison of their biochemical potency and isoform selectivity, details the experimental methods used for their characterization, and visualizes their mechanism of action within the B-cell signaling cascade.
Potency and Selectivity Profile
The therapeutic efficacy and safety of a PI3K inhibitor are largely dictated by its potency against the target isoform (PI3Kδ) and its selectivity against other isoforms (PI3Kα, β, γ). High selectivity for PI3Kδ is desirable to minimize off-target effects associated with the inhibition of ubiquitously expressed α and β isoforms, which can lead to toxicities such as hyperglycemia and insulin resistance.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and idelalisib against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.
| Target Isoform | This compound (Amdizalisib) IC50 (nM) | Idelalisib IC50 (nM) |
| PI3Kδ | 0.8 - 3 [1] | 19 - 2.5 [1] |
| PI3Kα | > 750 (Est.) | 8600[1] |
| PI3Kβ | > 750 (Est.) | 4000[1] |
| PI3Kγ | > 750 (Est.)* | 2100[1] |
*Data for this compound indicates >250-fold selectivity over other PI3K isoforms[1]. The IC50 values for α, β, and γ are estimated lower bounds calculated from the highest reported IC50 for the δ isoform (3 nM x 250).
As the data indicates, both compounds are highly potent inhibitors of the PI3Kδ isoform. Preclinical data for this compound suggests potent inhibition of PI3Kδ in biochemical, cellular, and human whole blood assays, with IC50 values consistently in the low nanomolar range.[1] Idelalisib is also a potent PI3Kδ inhibitor, though its selectivity margin over the γ isoform is less pronounced compared to its selectivity over the α and β isoforms.[1]
PI3K/AKT Signaling Pathway Inhibition
This compound and idelalisib exert their therapeutic effect by inhibiting the PI3Kδ-mediated signaling cascade downstream of the B-cell receptor. This inhibition disrupts pro-survival signals, ultimately leading to apoptosis of malignant B-cells.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. The IC50 values presented in this guide are typically derived from the following methodologies:
Biochemical Kinase Assays
Biochemical assays measure the direct interaction of the inhibitor with the purified kinase enzyme.
-
Principle: These assays quantify the enzymatic activity of PI3K isoforms, which involves the transfer of a phosphate group from ATP to a lipid substrate (phosphatidylinositol-4,5-bisphosphate, PIP2), to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibitory effect of a compound is measured by the reduction in this activity.
-
Methodology (Example: Transcreener™ Fluorescence Polarization Assay): This is a high-throughput screening method used to characterize inhibitors like this compound.[1]
-
Reaction: The purified PI3Kδ enzyme is incubated with its substrate (PIP2), ATP, and varying concentrations of the inhibitor (e.g., this compound).
-
Detection: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A specific antibody for ADP and a fluorescent tracer are added. ADP produced by the kinase displaces the tracer from the antibody, causing a decrease in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is measured. The data are then plotted against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cellular Assays
Cellular assays are essential to confirm that the inhibitor can effectively block the signaling pathway within a biological context.
-
Principle: These assays measure the downstream consequences of PI3Kδ inhibition in relevant cell lines (e.g., B-cell lymphoma lines) or primary cells. A common method is to quantify the phosphorylation of AKT, a key protein directly downstream of PI3K.
-
Methodology (Example: Western Blot or In-Cell ELISA for p-AKT):
-
Cell Treatment: B-cell lines are cultured and then treated with varying concentrations of the PI3Kδ inhibitor for a specified period.
-
Stimulation: The cells are often stimulated with an agent that activates the BCR pathway (e.g., anti-IgM antibody) to induce a strong PI3K signal.
-
Lysis & Detection: The cells are lysed to release their proteins. The levels of phosphorylated AKT (p-AKT) and total AKT are then measured using specific antibodies, typically via Western Blotting or a plate-based ELISA format.
-
Data Analysis: A reduction in the ratio of p-AKT to total AKT in the presence of the inhibitor demonstrates on-target activity within the cell. The effective concentration (EC50) can be calculated from the dose-response curve.
-
Conclusion
Both this compound and idelalisib are potent inhibitors of the PI3Kδ isoform, a clinically validated target in B-cell malignancies. Preclinical data suggests that this compound (Amdizalisib) exhibits a highly selective profile, with a >250-fold selectivity for the delta isoform over other Class I PI3K isoforms.[1] This high degree of selectivity is a key design feature aimed at potentially improving the safety profile by minimizing off-target inhibition. Idelalisib also demonstrates selectivity for PI3Kδ, which forms the basis of its clinical efficacy. The continued development and characterization of next-generation PI3Kδ inhibitors like this compound are crucial for expanding therapeutic options and improving outcomes for patients with hematological cancers.
References
A Comparative Guide to Amdizalisib and Other PI3K Delta Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of amdizalisib with other phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, supported by preclinical and clinical data. The information is presented to facilitate an informed understanding of the evolving landscape of targeted therapies for B-cell malignancies.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it a key therapeutic target in various B-cell malignancies where this pathway is often hyperactive.[1] Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of PI3Kδ.[1][2] This guide provides a comparative analysis of amdizalisib against other notable PI3Kδ inhibitors: idelalisib, zandelisib, duvelisib, and copanlisib.
Quantitative Comparison of PI3K Delta Inhibitors
The following tables summarize the in vitro potency and selectivity, as well as the clinical efficacy of amdizalisib and its comparators.
Table 1: In Vitro Potency and Selectivity of PI3K Delta Inhibitors
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for PI3Kδ |
| Amdizalisib | >250-fold vs δ | >250-fold vs δ | >250-fold vs δ | 0.8 - 3 | High |
| Idelalisib | 8,600 | 4,000 | 2,100 | 2.5 - 19 | High |
| Zandelisib | - | - | - | Low nM | High |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 | Dual δ/γ inhibitor |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-Class I inhibitor |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 indicates greater potency. Data compiled from multiple sources.[1][3][4][5][6][7]
Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma
| Inhibitor | Clinical Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Amdizalisib | NCT04849351 | R/R Follicular Lymphoma | Once daily oral monotherapy | Topline results expected | - |
| Idelalisib | Study 101-09 | R/R Follicular Lymphoma | 150 mg twice daily | 54% | Not specified |
| Zandelisib | TIDAL | R/R Follicular Lymphoma | 60 mg daily for 2 cycles, then intermittent | 70.3% | 35.2% |
| Duvelisib | DYNAMO | R/R Follicular Lymphoma | 25 mg twice daily | 47.3% | Not specified |
| Copanlisib | CHRONOS-1 | R/R Follicular Lymphoma | 60 mg IV on days 1, 8, 15 of a 28-day cycle | 59% | 14% |
R/R: Relapsed/Refractory. Data compiled from multiple sources.[8]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, the mechanism of action of PI3Kδ inhibitors, and a typical workflow for preclinical evaluation.
References
- 1. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of Amdizalisib in Follicular Lymphoma in China [hutch-med.com]
- 2. A novel orally available inhibitor of focal adhesion signaling increases survival in a xenograft model of diffuse large B-cell lymphoma with central nervous system involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mass balance, metabolism, and pharmacokinetics of [14C]amdizalisib, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Public Repository of Xenografts Enables Discovery and Randomized Phase II-like Trials in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HMPL-689 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HMPL-689, a novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other commercially available alternatives. This document synthesizes preclinical data to evaluate cellular target engagement and downstream signaling inhibition, offering a resource for informed decision-making in research and development.
This compound (Amdizalisib) is a potent and highly selective small molecule inhibitor of PI3Kδ, a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, promoting tumor growth and survival.[3] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell malignancies.[4] While first-generation PI3Kδ inhibitors like idelalisib have shown clinical efficacy, their use can be limited by off-target effects and associated toxicities.[4] This has spurred the development of next-generation inhibitors, such as this compound, with improved selectivity and potentially better safety profiles.
This guide will delve into the experimental validation of this compound's target engagement in cellular contexts, comparing its performance with established PI3Kδ inhibitors, including idelalisib, duvelisib, and zandelisib.
The PI3Kδ Signaling Pathway
The PI3Kδ pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. The pathway is initiated by the activation of cell surface receptors, such as the B-cell receptor (BCR), which leads to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to the regulation of gene expression and cellular processes that drive cell growth and survival.
Caption: The PI3Kδ signaling pathway initiated by BCR activation.
Comparative Analysis of Cellular Target Engagement
Validating the engagement of a drug with its intended target within a cell is a critical step in drug development. This can be assessed through various cellular assays that measure either the direct binding of the inhibitor to the target protein or the functional consequence of this binding, such as the inhibition of downstream signaling events.
Inhibition of PI3Kδ-Mediated Signaling
A common method to assess the cellular potency of PI3Kδ inhibitors is to measure the inhibition of the phosphorylation of AKT (pAKT), a key downstream effector of PI3Kδ. This is typically done using techniques like Western blotting or In-Cell Western assays.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound (Amdizalisib) | B-cell lymphoma lines | Cell Survival | 5 - 5000 | [5] |
| Idelalisib | Primary CLL cells | pAKT Inhibition | ~19 | [6] |
| SU-DHL-5, KARPAS-422, CCRF-SB | pAKT Inhibition | 100 - 1000 | [7] | |
| Duvelisib | CLL cells | Cell Viability | ~100 - 1000 | [8] |
| Zandelisib | N/A | N/A | N/A | N/A |
Note: Data for Zandelisib's cellular IC50 in a directly comparable assay was not publicly available at the time of this guide's compilation. N/A indicates data not available.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blot for Phospho-AKT (pAKT) Inhibition
This protocol outlines the steps to assess the inhibition of AKT phosphorylation at Serine 473 (a marker of AKT activation) in a B-cell lymphoma cell line upon treatment with PI3Kδ inhibitors.
1. Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., SU-DHL-6 or Ramos) in appropriate media.
-
Seed cells at a density that allows for logarithmic growth during the experiment.
-
Treat cells with a range of concentrations of this compound and comparator PI3Kδ inhibitors for a predetermined time (e.g., 2 hours). Include a vehicle-treated control (e.g., DMSO).
-
To induce PI3K signaling, stimulate the cells with an appropriate agonist, such as anti-IgM, for a short period (e.g., 15 minutes) before harvesting.
2. Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.
4. Data Analysis:
-
Quantify the band intensities for both phospho-AKT and total AKT using densitometry software.
-
Calculate the ratio of phospho-AKT to total AKT for each treatment condition.
-
Normalize the data to the vehicle-treated control and plot the results as a percentage of inhibition versus inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for pAKT Western blot analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
1. Cell Treatment and Heating:
-
Treat cultured cells with the test compound (e.g., this compound) or vehicle control.
-
After incubation, heat the cell suspensions to a range of different temperatures.
2. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
3. Protein Detection:
-
Analyze the amount of soluble target protein (PI3Kδ) remaining at each temperature using a detection method such as Western blotting or ELISA.
4. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Logical Comparison of this compound and Alternatives
The selection of a PI3Kδ inhibitor for research or clinical development depends on a multi-faceted evaluation of its properties.
Caption: Logical comparison of key attributes for PI3Kδ inhibitors.
Conclusion
This compound emerges as a highly potent and selective PI3Kδ inhibitor with promising anti-tumor activity in preclinical models of B-cell malignancies. While direct comparative cellular target engagement data with other next-generation inhibitors is still emerging, the available information suggests that this compound's high selectivity may translate to an improved safety profile compared to first-generation inhibitors. The experimental protocols provided in this guide offer a framework for researchers to conduct their own head-to-head comparisons to further elucidate the relative strengths of this compound and inform its continued development and application. Further publication of detailed preclinical and clinical pharmacodynamic data will be crucial for a more comprehensive understanding of this compound's cellular mechanism of action.
References
- 1. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of HMPL-689 (Amdizalisib) and Duvelisib: A Guide for Researchers
In the landscape of targeted therapies for hematological malignancies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a significant class of agents. This guide provides a detailed comparative analysis of two prominent PI3K inhibitors: HMPL-689 (amdizalisib), a highly selective PI3Kδ inhibitor, and duvelisib, a dual inhibitor of PI3Kδ and PI3Kγ. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical performance, and the experimental methodologies used in their evaluation.
Mechanism of Action
Both this compound and duvelisib target key isoforms of the PI3K enzyme, a critical component of the B-cell receptor (BCR) signaling pathway that is often dysregulated in B-cell malignancies.[1][2] However, their selectivity profiles differ, leading to distinct biological effects.
This compound (Amdizalisib) is a novel, orally bioavailable small molecule that is highly selective for the PI3Kδ isoform.[1][3] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell proliferation, survival, and activation.[2][4] By selectively inhibiting PI3Kδ, this compound is designed to block the aberrant signaling within malignant B-cells while minimizing off-target effects on other PI3K isoforms that are important for normal cellular functions in other tissues.[1] This targeted approach aims to improve the therapeutic window and reduce certain toxicities associated with broader PI3K inhibition.[4]
Duvelisib is an oral inhibitor of both PI3Kδ and PI3Kγ isoforms.[5][6] The inhibition of PI3Kδ directly targets the survival and proliferation of malignant B-cells, similar to this compound.[5][7] In addition, the inhibition of the PI3Kγ isoform, which is expressed in both malignant B-cells and cells of the tumor microenvironment, allows duvelisib to modulate the supportive milieu that cancer cells rely on.[6][7] This includes interfering with chemokine signaling and T-cell migration, as well as M2 macrophage polarization, thereby disrupting the network of non-neoplastic cells that are essential for malignant B-cell survival and proliferation.[7][8]
Below is a diagram illustrating the signaling pathways targeted by this compound and duvelisib.
Preclinical Performance: In Vitro Potency
The inhibitory activity of this compound and duvelisib against PI3K isoforms has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound (Amdizalisib) | >250-fold selectivity vs δ | >250-fold selectivity vs δ | 0.8 - 3 | >250-fold selectivity vs δ |
| Duvelisib | 1602 | 85 | 2.5 | 27 |
Table 1: Comparative in vitro inhibitory activity (IC50) of this compound and duvelisib against PI3K isoforms.[4][9]
This compound demonstrates high potency and selectivity for PI3Kδ, with IC50 values in the low nanomolar range and over 250-fold greater selectivity for the delta isoform compared to other Class I PI3K isoforms.[4] Duvelisib is a potent inhibitor of both PI3Kδ and PI3Kγ, with a tenfold higher selectivity for the delta isoform.[9]
Clinical Performance: Efficacy and Safety
Clinical trials have evaluated the efficacy and safety of both this compound and duvelisib in patients with various hematological malignancies.
This compound (Amdizalisib)
A Phase 1 dose escalation and expansion study of this compound was conducted in Chinese patients with relapsed/refractory lymphomas.[10] The recommended Phase 2 dose was determined to be 30 mg once daily.[10]
| Indication | Trial Phase | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) |
| Relapsed/Refractory Lymphoma | Phase 1 | 51 | 52.9% | 11.8% (6 patients) |
Table 2: Efficacy of this compound in a Phase 1 study.[10]
The most common Grade ≥3 non-hematologic treatment-emergent adverse events (TEAEs) were pneumonia and hypertension, while the most common Grade ≥3 hematologic TEAE was neutropenia.[10]
Duvelisib
Duvelisib has been investigated more extensively in larger clinical trials, leading to its approval for certain indications.
DUO Trial (Relapsed/Refractory CLL/SLL)
The Phase 3 DUO trial compared duvelisib with ofatumumab in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[3][11]
| Efficacy Endpoint | Duvelisib (n=160) | Ofatumumab (n=159) |
| Median Progression-Free Survival (PFS) | 13.3 months | 9.9 months |
| Overall Response Rate (ORR) | 74% | 45% |
| Lymph Node Response | 85% | 15.7% |
Table 3: Efficacy of duvelisib in the Phase 3 DUO trial.[3]
PRIMO Trial (Relapsed/Refractory PTCL)
The Phase 2 PRIMO trial evaluated duvelisib in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[12][13]
| Efficacy Endpoint | All PTCL Patients (n=123) |
| Overall Response Rate (ORR) | 48% |
| Complete Response (CR) Rate | 33% |
| Median Duration of Response (DOR) | 7.89 months |
Table 4: Efficacy of duvelisib in the Phase 2 PRIMO trial.[13]
Safety Profile of Duvelisib
Common adverse events associated with duvelisib include diarrhea, neutropenia, pyrexia, nausea, anemia, and cough.[3] Serious adverse events can include infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[14]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of PI3K inhibitors.
PI3K Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the in vitro potency of compounds against different PI3K isoforms.
Principle: The assay measures the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of the PI3K enzymatic reaction. It utilizes a competitive immunoassay format based on HTRF technology. The assay involves a GST-tagged PH domain that binds to PIP3, a biotinylated-PIP3 tracer, a Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor). In the absence of kinase-produced PIP3, the binding of the biotinylated-PIP3 tracer to the GST-PH domain brings the donor and acceptor fluorophores into proximity, resulting in a high HTRF signal. Kinase-produced PIP3 competes with the biotinylated tracer, leading to a decrease in the HTRF signal.
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or duvelisib) in DMSO.
-
Assay Plate Preparation: Add the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K enzyme (e.g., PI3Kδ) to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[6][15]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 10. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 11. ajmc.com [ajmc.com]
- 12. P1172: DUVELISIB IN PATIENTS WITH RELAPSED/REFRACTORY PERIPHERAL T-CELL LYMPHOMA FROM THE PHASE 2 PRIMO TRIAL: UPDATED EXPANSION PHASE ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secura Bio Presented New Data from its Phase 2 PRIMO Trial of Copiktra® (Duvelisib) in Relapsed or Refractory Peripheral T-cell Lymphoma and Announced Plans for its Phase 3 TERZO Trial at the 2024 American Society of Hematology Meeting - BioSpace [biospace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 3.4.3. PI3K Inhibition Assay [bio-protocol.org]
HMPL-689 (Amdizalisib): A Potential Strategy for Overcoming Idelalisib Resistance in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies such as the PI3Kδ inhibitor idelalisib presents a significant challenge in the treatment of B-cell lymphomas. This guide provides a comparative overview of HMPL-689 (amdizalisib), a novel and highly selective PI3Kδ inhibitor, and its potential efficacy in the context of idelalisib-resistant lymphoma models. While direct comparative preclinical data of this compound in confirmed idelalisib-resistant cell lines is not yet publicly available, this document synthesizes existing preclinical data for this compound and known mechanisms of idelalisib resistance to provide a scientifically grounded perspective.
Introduction to this compound
This compound (amdizalisib) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, which is frequently dysregulated and promotes the survival and proliferation of malignant B-cells in various lymphomas.[3] this compound has demonstrated promising anti-tumor activity in preclinical models of B-cell lymphoma and has been evaluated in clinical trials for patients with relapsed or refractory lymphomas.[1][4][5]
Understanding Idelalisib Resistance
Resistance to idelalisib is a complex phenomenon that can arise from various molecular alterations. Understanding these mechanisms is crucial for developing effective second-line therapies. Key mechanisms of idelalisib resistance include:
-
Upregulation of alternative signaling pathways: Cancer cells can develop bypass mechanisms to circumvent the inhibition of PI3Kδ. This can involve the activation of other pro-survival pathways, such as the PI3Kα isoform-driven signaling or other pathways that reactivate downstream effectors like AKT.
-
Genetic mutations: While less common, mutations in the PI3K pathway components can also contribute to resistance.
-
Microenvironment interactions: The tumor microenvironment can provide signals that promote cell survival independently of the PI3Kδ pathway, thereby reducing the efficacy of idelalisib.
Preclinical Efficacy of this compound (Amdizalisib)
Preclinical studies have highlighted the potent and selective activity of this compound in B-cell lymphoma models.[1]
In Vitro Activity
Amdizalisib has demonstrated potent inhibitory effects on PI3Kδ in biochemical, cellular, and human whole blood assays, with IC50 values in the low nanomolar range (0.8-3 nM).[1] In a panel of B-cell lymphoma cell lines, amdizalisib effectively inhibited cell viability with IC50 values ranging from 0.005 to 5 μM.[1]
| Cell Line Panel | IC50 Range (μM) | Assay Type | Reference |
| B-cell lymphoma cell lines | 0.005 - 5 | CellTiter-Glo / CCK-8 | [1] |
In Vivo Activity
In animal models, this compound has shown a long-lasting and potent inhibition of B-cell activation.[1] Studies using human B-cell lymphoma cell line derived xenograft models have been conducted to evaluate the anti-tumor activity of amdizalisib, both as a single agent and in combination with other therapies like rituximab, BTK inhibitors, and venetoclax.[1][6]
Hypothetical Comparison in Idelalisib-Resistant Models
Although direct experimental data is pending, the high potency and selectivity of this compound suggest it could be effective in certain idelalisib-resistant scenarios. A more potent inhibitor may be able to overcome resistance mediated by mechanisms that do not involve complete abrogation of the PI3Kδ pathway. However, in cases of resistance driven by the activation of bypass pathways (e.g., PI3Kα), a highly selective PI3Kδ inhibitor like this compound might be less effective. Further preclinical studies are necessary to directly assess the activity of this compound in well-characterized idelalisib-resistant lymphoma models.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of PI3K inhibitors in lymphoma models.
Cell Viability Assays (e.g., CellTiter-Glo®, CCK-8)
Objective: To determine the effect of this compound on the viability of lymphoma cell lines.
Protocol:
-
Cell Seeding: Plate lymphoma cells (e.g., idelalisib-sensitive and resistant lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For CCK-8: Add the CCK-8 solution to each well and incubate. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits cell viability by 50%) using non-linear regression analysis.
Western Blot Analysis of PI3K Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat lymphoma cells with this compound at various concentrations for a defined time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key PI3K pathway proteins (e.g., p-AKT, AKT, p-S6, S6).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
Visualizations
PI3K Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the PI3Kδ signaling pathway.
Experimental Workflow for Evaluating this compound in Idelalisib-Resistant Models
Caption: Workflow for assessing this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of this compound, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. amdizalisib (this compound) / Hutchmed [delta.larvol.com]
Amdizalisib's Selectivity Profile: A Comparative Analysis Against Other PI3K Isoform Inhibitors
For Immediate Release
Shanghai, China – December 13, 2025 – A comprehensive analysis of preclinical data reveals the superior selectivity of amdizalisib (HMPL-689) for the phosphoinositide 3-kinase delta (PI3Kδ) isoform, positioning it as a potentially best-in-class therapeutic agent for B-cell malignancies. This guide provides a comparative overview of amdizalisib's cross-reactivity with other PI3K isoforms against established PI3K inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Amdizalisib is a novel, potent, and orally bioavailable small molecule inhibitor of PI3Kδ.[1][2] The PI3K signaling pathway is a critical regulator of cell survival, proliferation, and differentiation, and its aberrant activation is a hallmark of many B-cell cancers.[2] Amdizalisib selectively targets the delta isoform, which is predominantly expressed in hematopoietic cells, offering a promising therapeutic strategy for various hematological cancers.[2] Preclinical studies have demonstrated its potent anti-tumor activity in B-cell lymphoma models.[3]
Comparative Analysis of PI3K Isoform Inhibition
The selectivity of PI3K inhibitors is a critical determinant of their efficacy and safety profiles. Off-target inhibition of other PI3K isoforms, such as PI3Kα and PI3Kβ which are widely expressed and involved in metabolic regulation, can lead to adverse effects. Amdizalisib has demonstrated a high degree of selectivity for PI3Kδ.
Biochemical assays have shown that amdizalisib potently inhibits PI3Kδ with IC50 values in the nanomolar range.[3] Specifically, amdizalisib exhibits an IC50 for PI3Kδ in the range of 0.8-3 nM.[3] It has been shown to be over 250-fold more selective for PI3Kδ compared to other PI3K isoforms in biochemical assays.[3] Further data indicates a pIC50 of 9.5 for PI3Kδ, which translates to an IC50 of approximately 0.32 nM, and a pIC50 of 7.4 for PI3Kγ (approximately 39.8 nM), demonstrating a ~120-fold selectivity over the gamma isoform.[4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of amdizalisib and other notable PI3K inhibitors against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile |
| Amdizalisib | >750 (estimated) | >750 (estimated) | 0.8 - 3[3] | ~39.8[4] | Highly δ-selective |
| Idelalisib | 8600[5][6] | 4000[5][6] | 2.5[7] | 89[7] | δ-selective |
| Duvelisib | 1602[8][9] | 85[8][9] | 2.5[8][9] | 27[7] | δ/γ dual inhibitor |
| Copanlisib | 0.5[10][11] | 3.7[10][11] | 0.7[10][11] | 6.4[10][11] | Pan-Class I inhibitor (α/δ predominant) |
| Alpelisib | 5[12][13] | 1200[12] | 290[12] | 250[12] | α-selective |
Estimated values for Amdizalisib against PI3Kα and PI3Kβ are based on the reported >250-fold selectivity compared to PI3Kδ.
Experimental Protocols for Determining PI3K Isoform Selectivity
The determination of inhibitor potency and selectivity against PI3K isoforms is commonly performed using biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of these inhibitors.
Biochemical Kinase Assays
1. Radiometric Kinase Assay
This method directly measures the enzymatic activity of PI3K isoforms by quantifying the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the lipid substrate.
-
Principle: Recombinant PI3K isoforms (p110α, β, γ, or δ) are incubated with the inhibitor at various concentrations, the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and [γ-³²P]ATP. The resulting radiolabeled product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is then separated and quantified by scintillation counting. A decrease in radioactivity indicates inhibition of the kinase.[14][15]
-
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 0.25 mM EDTA).
-
In a 96-well plate, add the reaction buffer, the specific recombinant PI3K isoform, and the test inhibitor at serially diluted concentrations.
-
Initiate the reaction by adding the lipid substrate (e.g., 170 µg/ml phosphatidylinositol) and ATP (e.g., 50 µM) containing a trace amount of [γ-³²P]ATP.[16]
-
Incubate the reaction at room temperature for a defined period (e.g., 20-60 minutes).[16]
-
Terminate the reaction by adding a stop solution (e.g., 100 µl of 0.1 M HCl).[16]
-
Extract the phospholipids using a mixture of chloroform/methanol and KCl.[16]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This assay is a high-throughput method that measures the product of the kinase reaction, PIP3, using a competitive immunoassay format with fluorescence resonance energy transfer (FRET).
-
Principle: The assay utilizes a GST-tagged GRP1 pleckstrin homology (PH) domain that specifically binds to PIP3. In the detection phase, a biotinylated PIP3 tracer and a Europium cryptate-labeled anti-GST antibody are added. When the tracer binds to the GST-GRP1-PH domain, FRET occurs between the Europium donor and an allophycocyanin (APC)-labeled streptavidin acceptor. The PIP3 produced by the enzymatic reaction competes with the biotinylated PIP3 tracer, leading to a decrease in the FRET signal.[17][18]
-
Protocol:
-
Perform the kinase reaction in a 384-well plate by incubating the PI3K enzyme, the inhibitor, PIP2 substrate, and ATP.
-
Stop the reaction and add the detection reagents: biotinylated PIP3 tracer, Europium cryptate-labeled anti-GST-GRP1-PH domain, and streptavidin-APC.
-
Incubate to allow for the competitive binding to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two fluorescence intensities is calculated, which is inversely proportional to the amount of PIP3 produced.
-
Determine the IC50 values from the dose-response curves.
-
3. LanthaScreen™ Eu Kinase Binding Assay
This is a TR-FRET based competition binding assay that directly measures the binding of an inhibitor to the kinase active site.
-
Principle: The assay uses a kinase labeled with a tag (e.g., GST or His), a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer). Binding of the tracer and the antibody to the kinase results in a high FRET signal. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[19][20]
-
Protocol:
-
Prepare a mixture of the tagged kinase and the europium-labeled anti-tag antibody.
-
In a multi-well plate, add the test compound at various concentrations.
-
Add the kinase/antibody mixture to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[21]
-
Measure the TR-FRET signal using a plate reader with appropriate filters for europium donor and Alexa Fluor™ 647 acceptor.
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values from the competition binding curves.
-
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To further illustrate the context of amdizalisib's mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: PI3K signaling pathway and the inhibitory action of Amdizalisib.
Caption: Workflow for determining PI3K inhibitor selectivity.
Conclusion
The available preclinical data strongly support that amdizalisib is a highly potent and selective inhibitor of the PI3Kδ isoform. Its selectivity profile suggests a lower potential for off-target effects compared to pan-PI3K inhibitors and dual δ/γ inhibitors. This high selectivity, combined with favorable pharmacokinetic properties, underscores the potential of amdizalisib to offer an improved benefit-risk profile for patients with B-cell malignancies. The detailed experimental methodologies provided herein offer a framework for the continued evaluation and comparison of novel PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. amdizalisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
Amdizalisib: A Comparative Guide to its Anti-Proliferative Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of amdizalisib, a novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, against other selective PI3Kδ inhibitors. Amdizalisib (HMPL-689) is an orally bioavailable, potent, and highly selective inhibitor of the delta isoform of PI3K, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making it a prime therapeutic target.[1][3] This document summarizes key preclinical data, details experimental methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of Anti-Proliferative Activity
Amdizalisib has demonstrated potent anti-proliferative activity across a range of B-cell lymphoma cell lines.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values for amdizalisib and other commercially available PI3Kδ inhibitors. It is important to note that a direct head-to-head comparison of all these inhibitors in the same study under identical conditions is not publicly available. Therefore, the presented data is compiled from various sources and should be interpreted with caution.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amdizalisib | Panel of B-cell lymphoma cell lines | B-cell Lymphoma | 0.005 - 5 | [1][4] |
| Idelalisib | Primary CLL Cells | Chronic Lymphocytic Leukemia | >10 | [5] |
| Duvelisib | Not Specified | Not Specified | Not Specified | [6] |
| Copanlisib | Primary CLL Cells | Chronic Lymphocytic Leukemia | ~0.45 | [5][7] |
| Umbralisib | Not Specified | Not Specified | Not Specified | |
| Zandelisib | SU-DHL-6 | B-cell Lymphoma | Not Specified | [7] |
| Parsaclisib | Malignant B-cells | B-cell Malignancies | <0.001 | [7] |
Note: The IC50 values can be influenced by the specific cell line, assay conditions, and duration of treatment. The data presented here is for comparative purposes and highlights the need for direct, head-to-head preclinical studies.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the methods used to evaluate amdizalisib, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
HMPL-689: A Next-Generation PI3Kδ Inhibitor with a Superior Safety Profile
A detailed comparison of HMPL-689 (amdizalisib) with first-generation PI3Kδ inhibitors, idelalisib and duvelisib, for researchers, scientists, and drug development professionals.
The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of B-cell development, activation, and survival. Its aberrant activation is a hallmark of many B-cell malignancies, making it a prime therapeutic target. While first-generation PI3Kδ inhibitors, idelalisib and duvelisib, have demonstrated clinical efficacy, their use has been hampered by significant toxicities. This compound (amdizalisib) is a novel, highly potent, and selective PI3Kδ inhibitor designed to overcome these limitations, offering a potentially superior therapeutic window. This guide provides a comprehensive comparison of this compound with idelalisib and duvelisib, supported by preclinical and clinical data.
Superior Selectivity: A Key Differentiator
A primary driver of the adverse events associated with first-generation PI3Kδ inhibitors is their off-target activity against other PI3K isoforms, particularly PI3Kγ, which plays a role in immune regulation. This compound exhibits exceptional selectivity for the PI3Kδ isoform, minimizing the potential for off-target effects.
Table 1: Comparative In Vitro Potency and Selectivity of PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity vs α | Selectivity vs β | Selectivity vs γ |
| This compound (Amdizalisib) | 0.8 - 3 | >250-fold vs other isoforms | >250-fold vs other isoforms | >250-fold vs other isoforms | >250x | >250x | >250x |
| Idelalisib | 2.5 | 820 | 4000 | 89 | 328x | 1600x | 35.6x |
| Duvelisib | 2.5 | 1602 | 85 | 27 | 640.8x | 34x | 10.8x |
Data compiled from publicly available preclinical studies. This compound data indicates >250-fold selectivity over other PI3K isoforms.[1]
Biochemical assays have demonstrated that this compound is a highly potent inhibitor of PI3Kδ, with IC50 values in the low nanomolar range.[1] Importantly, it displays over 250-fold selectivity for PI3Kδ compared to the α, β, and γ isoforms.[1] This high degree of selectivity is a significant improvement over idelalisib and duvelisib, which show less discrimination, particularly against the γ isoform. Furthermore, kinome profiling of this compound against a panel of 323 kinases revealed no significant off-target inhibition at a concentration of 1 µM, underscoring its specificity.[1]
Favorable Pharmacokinetics
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies across multiple species, including mice, rats, dogs, and monkeys.[2] It is well-absorbed orally and exhibits low to moderate clearance.[2] The half-life of this compound in a phase 1 clinical trial was observed to be in the range of 5-10 hours.[3]
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound (Amdizalisib) | Idelalisib | Duvelisib |
| Metabolism | Extensively metabolized[2] | Primarily by aldehyde oxidase, secondarily by CYP3A[4] | Primarily by CYP3A4[5] |
| Oral Bioavailability | Good oral absorption[2] | Moderate | Not explicitly stated, but orally administered |
| Plasma Protein Binding | High (~90%)[2] | High | High |
| Elimination | Primarily via bile and urine in rats[2] | Primarily metabolites in feces and urine | Primarily metabolites in feces |
Enhanced Safety and Tolerability
The improved selectivity of this compound is hypothesized to translate into a more favorable safety profile compared to first-generation PI3Kδ inhibitors. Clinical data from a Phase 1 dose-escalation study of this compound in patients with relapsed/refractory lymphomas suggest that it is well-tolerated with a manageable toxicity profile.[3]
Table 3: Comparative Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in Clinical Trials
| Adverse Event | This compound (Phase 1, N=56) | Idelalisib (Pivotal Trial, N=110) | Duvelisib (DUO Trial, N=160) |
| Diarrhea/Colitis | Not reported as a common Grade ≥3 TEAE | 14% | 23% |
| Pneumonia | Common Grade ≥3 non-hematologic TEAE | 17% (as serious AE) | 15% (as serious AE) |
| Hepatotoxicity (ALT/AST elevation) | Not reported as a common Grade ≥3 TEAE | 5% | 20% |
| Neutropenia | Common Grade ≥3 hematologic TEAE | 34% | 33% |
| Rash | 2 patients (Grade 3) | Not specified as Grade ≥3 | Not specified as Grade ≥3 |
| Hypertension | Common Grade ≥3 non-hematologic TEAE | Not specified | Not specified |
Data for this compound is from a Phase 1 study in a mixed lymphoma population.[3] Data for idelalisib is from its pivotal trial in combination with rituximab in CLL.[6] Data for duvelisib is from the DUO trial versus ofatumumab in CLL/SLL.[5][7][8][9] Direct comparison should be made with caution due to differences in study design and patient populations.
First-generation PI3Kδ inhibitors are associated with a high incidence of immune-mediated toxicities, including diarrhea/colitis, pneumonitis, and hepatotoxicity, which often lead to dose reduction or discontinuation.[4][10] The preliminary safety data for this compound suggests a lower incidence of these severe adverse events, which could be attributed to its higher selectivity and reduced impact on off-target PI3K isoforms.
Visualizing the Pathway and Experimental Designs
To better understand the context of this compound's mechanism and the methods used for its evaluation, the following diagrams illustrate the PI3Kδ signaling pathway and key experimental workflows.
Caption: PI3Kδ Signaling Pathway in B-Cells.
Caption: Kinase Selectivity Profiling Workflow.
Caption: Rationale for this compound's Improved Safety.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of PI3Kδ inhibitors.
Kinase Selectivity Assay (Transcreener® Fluorescence Polarization Assay)
This assay is a high-throughput method for measuring kinase activity by detecting the production of ADP.
-
Reaction Setup: The kinase reaction is initiated by combining the PI3K enzyme isoform (α, β, δ, or γ), the lipid substrate (e.g., PIP2), ATP, and the test inhibitor (this compound, idelalisib, or duvelisib) at various concentrations in a multi-well plate.
-
Incubation: The reaction mixture is incubated at room temperature to allow the kinase to phosphorylate its substrate, generating ADP.
-
ADP Detection: A detection mixture containing an ADP-specific antibody coupled to a fluorophore and an ADP tracer is added to the wells.
-
Signal Measurement: The fluorescence polarization (FP) of the solution is measured. In the absence of ADP produced by the kinase, the tracer binds to the antibody, resulting in a high FP signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FP signal.
-
Data Analysis: The change in FP is used to calculate the percentage of kinase inhibition at each inhibitor concentration. IC50 values are then determined by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Culture: B-cell lymphoma cell lines are seeded in a 96-well plate and cultured.
-
Compound Treatment: Cells are treated with serial dilutions of the PI3Kδ inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: A single reagent, CellTiter-Glo®, is added directly to the cell culture wells. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP released from the viable cells to produce a luminescent signal.
-
Signal Measurement: The plate is incubated to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. The percentage of cell viability relative to untreated control cells is calculated, and IC50 values are determined.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the PI3Kδ inhibitors in a living organism.
-
Cell Implantation: Human B-cell lymphoma cells are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive daily oral administration of the PI3Kδ inhibitor or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
This compound (amdizalisib) represents a significant advancement in the development of PI3Kδ inhibitors. Its superior selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, provides a strong rationale for its improved safety profile compared to the first-generation agents, idelalisib and duvelisib. Preclinical and early clinical data support the potential of this compound to offer a more favorable therapeutic window, with a reduced incidence of severe immune-mediated toxicities. The ongoing clinical development of this compound will further elucidate its role in the treatment of B-cell malignancies and its potential to become a best-in-class PI3Kδ inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hutch-med.com [hutch-med.com]
- 4. promega.com [promega.com]
- 5. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. haematologica.org [haematologica.org]
- 8. The phase III DUO trial of PI3K inhibitor duvelisib versus ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 10. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Amdizalisib and Venetoclax in Chronic Lymphocytic Leukemia (CLL) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical evidence supporting the synergistic combination of PI3K inhibitors, with a focus on the potential synergy of amdizalisib, and the BCL-2 inhibitor venetoclax in Chronic Lymphocytic Leukemia (CLL) models. While direct preclinical data on the amdizalisib-venetoclax combination is not yet widely published, this document synthesizes findings from studies on other selective PI3Kδ inhibitors to project the therapeutic potential and mechanistic underpinnings of this combination strategy.
Introduction to Amdizalisib and Venetoclax in CLL
Chronic Lymphocytic Leukemia is characterized by the accumulation of malignant B-cells, a process driven by aberrant signaling pathways that promote cell survival and proliferation. Two key pathways implicated in CLL pathogenesis are the B-cell receptor (BCR) signaling cascade, in which phosphoinositide 3-kinase delta (PI3Kδ) is a critical component, and the intrinsic apoptosis pathway, regulated by the B-cell lymphoma 2 (BCL-2) family of proteins.[1][2]
Amdizalisib is a potent and selective oral inhibitor of PI3Kδ.[3][4] By targeting PI3Kδ, amdizalisib disrupts the downstream signaling cascade that includes AKT, leading to the inhibition of CLL cell proliferation and survival.[3][5] Its selectivity for the delta isoform, which is primarily expressed in leukocytes, is intended to minimize off-target effects.[3]
Venetoclax is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein BCL-2.[6][7] In CLL, the overexpression of BCL-2 sequesters pro-apoptotic proteins, preventing programmed cell death.[6][8] Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and thereby restoring the natural process of apoptosis.[9][10]
The distinct but complementary mechanisms of action of PI3K inhibitors and BCL-2 inhibitors provide a strong rationale for their combined use to achieve synergistic anti-tumor effects in CLL.
Signaling Pathways and Rationale for Synergy
The PI3K/AKT pathway and the BCL-2-regulated apoptotic pathway are interconnected, and their simultaneous inhibition can lead to enhanced cancer cell death. Inhibition of the PI3K/AKT pathway has been shown to decrease the expression of the anti-apoptotic protein MCL-1, a known resistance factor to venetoclax.[11][12] By downregulating MCL-1, PI3K inhibitors can sensitize CLL cells to BCL-2 inhibition by venetoclax, leading to a more profound apoptotic response.
Preclinical Synergy Data: PI3K Inhibitors and Venetoclax in CLL Models
While specific data for amdizalisib is emerging, studies with other PI3K inhibitors like idelalisib, duvelisib, and roginolisib in combination with venetoclax have demonstrated significant synergy in CLL cell lines and primary patient samples.
| PI3K Inhibitor | CLL Model | Key Findings | Synergy Metric | Reference |
| Idelalisib | Primary CLL cells co-cultured with CD40L-fibroblasts | Highly synergistic in inducing apoptosis. Significantly reduced IC50 for both drugs. | Combination Index (CI) < 1 | [13] |
| Duvelisib | Richter Syndrome (RS) PDX models | Synergistically induced apoptosis and prolonged survival. | Flow cytometry analysis of apoptosis | [11] |
| Roginolisib | Lymphoma cell lines and primary CLL cells | Synergistic activity through downregulation of MCL1 and increase in BIM. | Combination Index (CI) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to assess the synergy between PI3K inhibitors and venetoclax.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of drug combinations on cell viability using a tetrazolium-based assay (e.g., MTT) or a resazurin-based assay (e.g., alamarBlue).
Protocol:
-
Cell Plating: Seed CLL cells (e.g., MEC-1) or primary CLL patient cells in 96-well plates at a density of 5 x 104 to 1 x 105 cells per well in appropriate culture medium.
-
Drug Preparation: Prepare a dose-response matrix of amdizalisib and venetoclax, both as single agents and in combination at various concentration ratios.
-
Treatment: Add the drug solutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For Resazurin assay: Add resazurin-based reagent and incubate for 1-4 hours. Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software such as CompuSyn to calculate synergy scores (e.g., Combination Index). A CI value less than 1 indicates synergy.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat CLL cells with amdizalisib, venetoclax, or the combination for 24 to 48 hours as described above.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatments.
Conclusion and Future Directions
The combination of PI3Kδ inhibitors and the BCL-2 inhibitor venetoclax represents a promising therapeutic strategy for CLL. Preclinical data from surrogate PI3K inhibitors strongly suggest that this combination can lead to synergistic cell killing by targeting two distinct and critical survival pathways in CLL cells. The downregulation of MCL-1 by PI3K inhibition appears to be a key mechanism for overcoming potential resistance to venetoclax.
Further preclinical studies are warranted to specifically evaluate the synergy of amdizalisib and venetoclax in various CLL models, including those with high-risk genetic features. These studies should aim to define optimal dosing schedules and further elucidate the molecular mechanisms underlying the observed synergy. The findings from such investigations will be crucial for informing the design of future clinical trials to assess the safety and efficacy of this combination in patients with CLL.
References
- 1. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. Amdizalisib | C19H15ClN8 | CID 118981804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 7. Venetoclax - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 9. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 10. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HMPL-689
For researchers, scientists, and drug development professionals engaged in studies involving HMPL-689, a potent and selective PI3Kδ inhibitor, adherence to rigorous safety and disposal protocols is paramount.[1] Given that this compound is an investigational drug, specific disposal guidelines may not be readily available. Therefore, it must be managed as a hazardous chemical waste to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the essential, step-by-step procedures for the proper disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendation |
| Hand Protection | Wear protective, chemical-resistant gloves. |
| Eye/Face Protection | Wear safety glasses or goggles for eye protection. |
| Body Protection | Wear a lab coat or other protective clothing. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[2] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Segregate this compound waste from other laboratory waste to prevent unforeseen chemical reactions.[3]
-
-
Containerization :
-
Use a chemically resistant, leak-proof container with a secure lid for all this compound waste.[2][3]
-
This includes unused compounds, contaminated consumables (e.g., gloves, pipette tips, vials), and solutions containing this compound.
-
Store the sealed container in a designated and secure waste accumulation area.[3]
-
-
Labeling :
-
The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
If applicable, include concentration and quantity estimates.[3]
-
-
Spill Management :
-
In the event of a spill, alert personnel in the area and ensure it is well-ventilated.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Thoroughly decontaminate the spill area.[3]
-
-
Final Disposal :
Experimental Protocols and Data Presentation
Currently, there are no publicly available, specific experimental protocols for the chemical neutralization or disposal of this compound. The recommended procedure is to manage it as hazardous chemical waste. Quantitative data regarding specific disposal parameters, such as concentration limits for disposal, are not available.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for HMPL-689
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the PI3Kδ Inhibitor HMPL-689.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective small molecule inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ).[1] Given the compound's mechanism of action as a kinase inhibitor, it should be handled as a potentially hazardous substance, requiring strict adherence to safety protocols to minimize exposure risk and ensure experimental integrity. The primary routes of exposure include inhalation of powder, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment protocol is mandatory when handling this compound. The following table summarizes the required PPE based on best practices for handling potent kinase inhibitors.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, allowing for immediate removal of a contaminated outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling powder or solutions. | Protects against splashes and aerosolized particles from entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area. |
Operational and Disposal Plans
All materials that come into contact with this compound are to be considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. Do not pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Experimental Protocols: Step-by-Step Handling Guide
Preparation of this compound Stock Solutions:
-
Pre-Handling:
-
Ensure a safety data sheet (SDS) for a similar compound or a general kinase inhibitor is available and has been reviewed.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as detailed in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use a dedicated set of weighing tools (spatula, weigh boat).
-
Handle the solid compound gently to avoid generating dust.
-
-
Solubilization:
-
Add the desired solvent to the vessel containing the weighed this compound powder.
-
Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent.
-
Dispose of all contaminated materials (weigh boats, pipette tips, gloves, etc.) in the designated hazardous waste containers.
-
Remove PPE in the correct order to avoid self-contamination, disposing of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Caption: Workflow for the safe handling and preparation of this compound.
Mechanism of Action: PI3Kδ Signaling Pathway
This compound is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.[2][3] In B-cells, this pathway is activated by the B-cell receptor (BCR), leading to the conversion of PIP2 to PIP3. PIP3 then acts as a second messenger to activate downstream proteins, including Akt. By inhibiting PI3Kδ, this compound blocks this signaling cascade, thereby inducing apoptosis in B-cell malignancies.
Caption: Inhibition of the PI3Kδ signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
